Pyrazine-2,6-dicarboxylic Acid
Description
Nomenclature and Structural Representations in Scientific Literature
In scientific literature, Pyrazine-2,6-dicarboxylic acid is systematically known by its IUPAC name, this compound. nih.govsigmaaldrich.com It is also commonly referred to as 2,6-Pyrazinedicarboxylic acid. nih.gov The compound is represented by the chemical formula C₆H₄N₂O₄. nih.govachemblock.com
The structure of this compound consists of a central pyrazine (B50134) ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. Two carboxylic acid functional groups (-COOH) are attached to this ring at the 2 and 6 positions. This specific arrangement of atoms imparts distinct chemical properties to the molecule, influencing its role in the formation of larger, more complex structures.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound nih.govsigmaaldrich.com |
| CAS Number | 940-07-8 nih.govsigmaaldrich.comachemblock.com |
| Molecular Formula | C₆H₄N₂O₄ nih.govachemblock.com |
| Molecular Weight | 168.11 g/mol nih.govbiocompare.com |
| InChI Key | CGGUNVYOABLSQD-UHFFFAOYSA-N nih.govsigmaaldrich.com |
| SMILES | C1=C(N=C(C=N1)C(=O)O)C(=O)O nih.gov |
Contextualization within Pyrazine Derivatives and Dicarboxylic Acids
This compound belongs to two important classes of organic compounds: pyrazine derivatives and dicarboxylic acids. Pyrazines are a group of heterocyclic aromatic compounds that are found in a variety of natural products and are known for their diverse biological activities and applications in flavors and fragrances. researchgate.net The introduction of substituent groups, such as the carboxylic acid groups in this case, can significantly modify the properties of the parent pyrazine ring, opening up new avenues for research and application. clockss.orgnih.gov
As a dicarboxylic acid, the compound possesses two acidic protons that can be deprotonated to form a dicarboxylate anion. This dianion can then act as a ligand, binding to metal ions through its oxygen and nitrogen atoms. tandfonline.com This chelating ability is a key feature that makes it a valuable component in the construction of coordination polymers and metal-organic frameworks (MOFs). tandfonline.comrsc.org The structural rigidity of the pyrazine ring, combined with the flexibility of the carboxylate groups, allows for the formation of a wide array of multidimensional structures. rsc.org
Historical Perspectives on Early Research and Discovery
Early research into pyrazine derivatives dates back to the 19th century, with the initial synthesis of pyrazine itself. researchgate.net Investigations into various substituted pyrazines, including those with carboxylic acid groups, followed. A notable early publication in 1958 detailed the preparation of pyrazine-2,5- and 2,6-dicarboxylic acids. acs.org These foundational studies laid the groundwork for the more advanced applications seen today. The development of synthetic methods for pyrazine dicarboxylic acids was crucial for their availability and subsequent exploration in coordination chemistry. orgsyn.org
Significance as a Chemical Building Block in Contemporary Research
In modern chemical research, this compound is highly valued as a versatile building block, or "linker," for the synthesis of coordination polymers and metal-organic frameworks (MOFs). tandfonline.comtandfonline.com These materials are of great interest due to their potential applications in areas such as gas storage, catalysis, and luminescent materials. rsc.orguq.edu.au
The nitrogen atoms within the pyrazine ring and the oxygen atoms of the carboxylate groups provide multiple coordination sites, allowing the molecule to bridge multiple metal centers and form extended networks. tandfonline.comtandfonline.com For example, it has been used to construct linear coordination polymers with copper(II) ions. acs.orgacs.org
Furthermore, when combined with lanthanide ions, such as Europium(III) and Erbium(III), this compound can form complexes with interesting photophysical properties. tandfonline.comuq.edu.au These lanthanide complexes can exhibit strong luminescence, making them potentially useful as optical probes or in the development of new lighting technologies. uq.edu.aumdpi.com The structure of the resulting coordination polymer can vary depending on the specific lanthanide ion used, leading to the formation of 2D or 3D frameworks. tandfonline.comtandfonline.com The ability to tune the dimensionality and properties of these materials by selecting different metal ions highlights the importance of this compound as a versatile and programmable building block in materials chemistry. tandfonline.com
Structure
3D Structure
Properties
IUPAC Name |
pyrazine-2,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-5(10)3-1-7-2-4(8-3)6(11)12/h1-2H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGUNVYOABLSQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90469283 | |
| Record name | Pyrazine-2,6-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90469283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
940-07-8 | |
| Record name | Pyrazine-2,6-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90469283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Pyrazine 2,6 Dicarboxylic Acid
Established Synthetic Pathways
The synthesis of pyrazine-2,6-dicarboxylic acid can be achieved through several established routes. These pathways often involve the initial formation of a substituted pyrazine (B50134) ring, followed by the introduction or modification of functional groups to yield the desired dicarboxylic acid.
Direct cyclization methods to form the this compound skeleton are not common. Instead, the pyrazine ring is typically synthesized with precursor functional groups, most commonly alkyl groups, at the 2- and 6-positions. These alkyl-substituted pyrazines then serve as key intermediates for subsequent transformations.
A prominent method for synthesizing the precursor 2,6-dialkylpyrazines is the self-condensation of α-aminoketones or the condensation of a 1,2-diamine with an α-dicarbonyl compound. ijbpas.com More modern and atom-economical approaches involve the dehydrogenative self-coupling of β-amino alcohols. For instance, the self-coupling of 2-amino-1-butanol, catalyzed by manganese pincer complexes, can yield 2,6-diethylpyrazine, which is a suitable precursor for oxidation. acs.orgnist.gov These cyclization strategies focus on creating the stable aromatic pyrazine core, which can withstand the often harsh conditions required for the subsequent introduction of carboxylic acid groups.
One of the most established methods for synthesizing this compound is the oxidation of 2,6-dialkylpyrazines. This transformation requires potent oxidizing agents capable of converting the stable alkyl side chains into carboxylic acid groups without degrading the electron-deficient pyrazine ring.
Strong oxidants such as potassium permanganate (KMnO₄) are commonly employed. sciencemadness.org The reaction involves heating the 2,6-dialkylpyrazine (e.g., 2,6-dimethylpyrazine) in an aqueous solution of KMnO₄. The reaction proceeds until the purple color of the permanganate disappears, followed by the removal of manganese dioxide and acidification to precipitate the dicarboxylic acid. Analogous reactions, such as the oxidation of 2,6-dimethylpyridine with hexavalent chromium salts, further illustrate the utility of strong metal-based oxidants in synthesizing 2,6-dicarboxylic acids of N-heterocycles. google.com Similarly, the oxidation of quinoxaline to produce pyrazine-2,3-dicarboxylic acid demonstrates the feasibility of oxidative ring transformation to generate the desired functionality. orgsyn.orggoogle.com
| Precursor | Oxidizing Agent | Typical Conditions | Reference |
|---|---|---|---|
| 2,6-Dimethylpyrazine | Potassium Permanganate (KMnO₄) | Aqueous solution, heat | sciencemadness.org |
| 2,6-Dimethylpyridine (analogue) | Hexavalent Chromium (e.g., CrO₃) | Acidic environment, heat | google.com |
| Quinoxaline (for 2,3-isomer) | Potassium Permanganate (KMnO₄) | Aqueous solution, heat | orgsyn.org |
| Quinoxaline (for 2,3-isomer) | Sodium Chlorate (NaClO₃) / CuSO₄ | Aqueous acidic solution, 80°C | google.com |
The synthesis can begin with a 2,6-dihalopyrazine, such as 2,6-dibromopyrazine. This intermediate can be converted to pyrazine-2,6-dicarbonitrile through a cyanation reaction. While classical methods using copper(I) cyanide (CuCN) can be effective, modern palladium-catalyzed cyanation reactions, for example using Zn(CN)₂ and a palladium catalyst like Pd(PPh₃)₄, offer an alternative route. echemi.comresearchgate.net The resulting dinitrile can then be hydrolyzed to this compound under acidic or basic conditions.
Similarly, the synthesis can proceed through a diester intermediate. Diethyl pyrazine-2,6-dicarboxylate can be synthesized and subsequently hydrolyzed. Standard esterification of the dicarboxylic acid, for example, by refluxing in ethanol with a catalytic amount of sulfuric acid, yields the corresponding diethyl ester. nih.gov The reverse reaction, saponification of the diester with a base like sodium hydroxide followed by acidification, provides a high-purity route to the final dicarboxylic acid.
| Pathway | Intermediate | Key Transformation | Typical Reagents |
|---|---|---|---|
| Nitrile Hydrolysis | 2,6-Dihalopyrazine | Cyanation | CuCN or Pd(PPh₃)₄/Zn(CN)₂ |
| Pyrazine-2,6-dicarbonitrile | Hydrolysis | H₃O⁺ or OH⁻, heat | |
| Ester Hydrolysis | Pyrazine-2,6-dicarboxylate ester | Saponification | NaOH or KOH, heat |
| Pyrazine-2,6-dicarboxylate ester | Acidification | HCl or H₂SO₄ |
Synthetic routes that utilize a decarboxylation step to produce this compound are not established in the scientific literature. The term decarboxylation refers to the removal of a carboxyl group, typically with the loss of carbon dioxide. This process is therefore fundamentally unsuited for the synthesis of a dicarboxylic acid from a precursor with fewer than two carboxylic acid groups. While selective decarboxylation of a poly-acid (e.g., pyrazine-2,3,5,6-tetracarboxylic acid) could theoretically yield the 2,6-dicarboxylic acid, this specific transformation is not a commonly reported synthetic pathway.
Efforts to align the synthesis of this compound with the principles of green chemistry focus on reducing waste, avoiding hazardous materials, and improving energy efficiency. Key areas of development include catalytic oxidation and the use of environmentally benign solvents and techniques.
Instead of stoichiometric amounts of heavy metal oxidants like permanganate or chromium, research is moving towards catalytic systems. This includes the development of catalysts that can use cleaner oxidants, such as hydrogen peroxide or molecular oxygen. mdpi.com While not yet specifically optimized for this compound, the broader field of green oxidation provides a clear path forward. mdpi.com
Furthermore, biocatalysis presents a promising green alternative. Enzymatic processes can offer high selectivity under mild, aqueous conditions. The use of acyltransferase activity from microorganisms to synthesize pyrazine-2-carboxylic acid hydrazide from pyrazinamide demonstrates that enzymes can effectively catalyze reactions on the pyrazine core, suggesting potential for future biocatalytic routes to the dicarboxylic acid. tandfonline.com Mechanochemical methods, which involve solvent-free reactions through grinding, have also been explored for creating cocrystals of pyrazine with dicarboxylic acids, indicating another potential avenue for greener synthetic and purification processes.
Novel Synthetic Strategies and Methodological Advancements
Recent advancements in synthetic organic chemistry offer new strategies for the efficient synthesis of this compound and its precursors. These novel methods often focus on improving atom economy, catalytic efficiency, and functional group tolerance.
A significant advancement is the use of earth-abundant metal catalysts for the synthesis of pyrazine precursors. Manganese-pincer complexes have been shown to be effective catalysts for the acceptorless dehydrogenative coupling of β-amino alcohols to form symmetrically substituted pyrazines. acs.org This method is highly atom-economical, producing only hydrogen gas and water as byproducts, and provides a sustainable route to the 2,6-dialkylpyrazine intermediates required for subsequent oxidation.
In the synthesis of the pyrazine-2,6-dicarbonitrile intermediate, modern cross-coupling reactions represent a major methodological improvement. Palladium-catalyzed cyanation of aryl halides and triflates provides a more efficient and higher-yielding alternative to traditional methods. researchgate.net These advanced catalytic systems operate under milder conditions and demonstrate broader substrate scope. The application of such novel catalytic systems to the key steps in the synthesis of this compound continues to make its preparation more efficient, sustainable, and cost-effective.
One-Pot Synthesis Protocols
While one-pot or multi-component reactions are highly valued in modern organic synthesis for their efficiency, dedicated one-pot protocols for the direct synthesis of this compound are not widely reported in scientific literature. The synthesis of substituted pyrazines can sometimes be achieved in a single step, such as the three-component condensation yielding 6-oxo-1,4,5,6-tetrahydro-pyrazine-2-carboxylic acid methyl esters. However, these methods typically yield complex, highly substituted pyrazines rather than the parent dicarboxylic acid.
The most established and common route to this compound is a multi-step process that begins with a pre-formed, appropriately substituted pyrazine ring. The key precursor is 2,6-dimethylpyrazine, which is then oxidized to afford the target dicarboxylic acid. This precursor is synthesized through condensation reactions that ensure the correct 2,6-substitution pattern.
Catalytic Synthesis Techniques and Optimization
The primary method for synthesizing this compound is the catalytic oxidation of 2,6-dimethylpyrazine. This transformation involves the conversion of the two methyl groups into carboxylic acid groups. Various oxidizing agents and catalytic systems can be employed, and the optimization of reaction conditions is crucial for achieving high yields and purity.
Common oxidizing agents used for this type of aromatic side-chain oxidation include potassium permanganate (KMnO₄), and nitric acid. The reaction conditions, such as temperature, reaction time, and the concentration of the oxidant, must be carefully controlled to prevent ring degradation and ensure complete oxidation.
Drawing parallels from the synthesis of its structural analog, pyridine-2,6-dicarboxylic acid, more advanced catalytic systems can be conceptualized. For instance, liquid-phase catalytic oxidation using metal porphyrin compounds as catalysts and an oxygen-containing gas as the oxidant is a potential route google.com. Such methods offer advantages like lower pollution and the potential for catalyst recovery google.com. Another approach involves using sodium dichromate in sulfuric acid, which has been proven effective for the oxidation of 2,6-dimethylpyridine. Optimization of these catalytic processes involves adjusting parameters such as catalyst loading, temperature (typically in the range of 60-100°C), and reaction time (often 2-4 hours) to maximize the conversion and yield google.com.
Stereoselective and Regioselective Synthesis Considerations
For a symmetrical molecule like this compound, stereoselectivity is not a concern for the final product itself. However, regioselectivity is of paramount importance during the synthesis of the necessary 2,6-disubstituted pyrazine precursor. The substitution pattern of the final product is dictated entirely by the regiochemistry of the precursor.
The regioselective synthesis of 2,6-dialkylpyrazines is typically achieved through the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. To obtain a 2,6-disubstituted pyrazine, the reaction must involve reactants that lead to this specific substitution pattern. For example, the self-condensation of an α-amino ketone can lead to a 2,5-disubstituted dihydropyrazine, which is then oxidized. To achieve the 2,6-substitution pattern, more complex strategies involving specifically designed starting materials are required. Palladium-catalyzed cascade reactions of aminoacetonitriles with arylboronic acids have been reported for producing unsymmetrical 2,6-disubstituted pyrazines, showcasing modern methods for controlling regiochemistry in pyrazine synthesis . Once the 2,6-disubstituted pyrazine precursor, such as 2,6-dimethylpyrazine, is formed, the subsequent oxidation to the dicarboxylic acid proceeds without further regiochemical considerations.
Derivatization and Functionalization of this compound
The two carboxylic acid groups on the pyrazine ring are reactive sites for a variety of chemical transformations, allowing for the synthesis of esters, amides, and other functional derivatives.
Esterification Reactions and Ester Derivatives
The carboxylic acid groups of this compound can be readily converted into esters. A common and efficient two-step method involves first converting the dicarboxylic acid into its more reactive diacyl chloride derivative, Pyrazine-2,6-dicarbonyl dichloride. This is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) with a catalytic amount of dimethylformamide (DMF) . The resulting diacyl chloride is then reacted with the desired alcohol, often in the presence of a base like triethylamine (NEt₃) to neutralize the HCl byproduct, to yield the corresponding diester researchgate.net.
Alternatively, direct esterification can be performed by refluxing the dicarboxylic acid in an excess of the alcohol under acidic conditions (e.g., with sulfuric acid as a catalyst) nih.gov.
| Derivative Name | Alcohol | Reagents | Key Conditions |
| Dimethyl pyrazine-2,6-dicarboxylate | Methanol | Pyrazine-2,6-dicarbonyl dichloride, NEt₃ | Anhydrous conditions, ambient temperature |
| Diphenyl pyrazine-2,6-dicarboxylate | Phenol | Pyrazine-2,6-dicarbonyl dichloride, NEt₃ | Anhydrous conditions, 50°C |
| Diethyl pyrazine-2,6-dicarboxylate | Ethanol | H₂SO₄ (catalyst) | Reflux in excess ethanol |
Amidation Reactions and Amide Derivatives
Similar to esterification, the most common route to amide derivatives is through the diacyl chloride intermediate. This compound is converted to pyrazine-2,6-dicarbonyl dichloride, which is then treated with a primary or secondary amine to form the desired bis-amide . The reaction is typically performed in a suitable solvent like dichloromethane (DCM) or a DCM/tetrahydrofuran (THF) mixture, often at reduced temperatures (e.g., 0°C) to control the reaction's exothermicity. A base such as triethylamine is commonly added to scavenge the HCl produced during the reaction .
This methodology allows for the synthesis of a wide array of N-substituted pyrazine-2,6-dicarboxamides by varying the amine component.
| Amine | Reagents | Solvent | Yield |
| Substituted Anilines | Pyrazine-2,6-dicarbonyl dichloride | Dichloromethane (DCM) | Good |
| 2-Aminopyrazine | Pyrazine-2,6-dicarbonyl dichloride, Et₃N | DCM/THF | Moderate |
| N-Alkylanilines | Pyrazine-2,6-dicarbonyl dichloride, Et₃N | Toluene | Good to Moderate |
Reduction of Carboxylic Acid Groups
The two carboxylic acid groups of this compound can be reduced to their corresponding primary alcohols, yielding 2,6-bis(hydroxymethyl)pyrazine. This transformation typically requires strong reducing agents.
Direct reduction of the carboxylic acids can be achieved using powerful reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) in an anhydrous ether solvent such as tetrahydrofuran (THF). However, these reagents are highly reactive and non-selective.
A more common and often higher-yielding strategy involves a two-step process:
The dicarboxylic acid is first converted to its corresponding diester derivative (e.g., dimethyl pyrazine-2,6-dicarboxylate) as described in section 2.3.1.
The diester is then reduced to the diol. This reduction can be accomplished under milder conditions, for example, using sodium borohydride (NaBH₄) in a protic solvent like ethanol, or with LiAlH₄ for a more rapid conversion.
This two-step approach is often preferred as esters are more readily reduced than carboxylic acids, and the reactions are typically cleaner with fewer side products. The resulting 2,6-bis(hydroxymethyl)pyrazine is a versatile intermediate for further chemical modifications.
Reactions at the Pyrazine Ring Nitrogen Atom
The two nitrogen atoms in the pyrazine ring are key sites for chemical reactions. Their reactivity is significantly influenced by the two electron-withdrawing carboxylic acid groups, which decrease the electron density of the ring and the basicity of the nitrogen atoms. Reactions at the nitrogen atoms typically involve electrophilic attack, leading to the formation of N-oxides or N-alkylated products.
N-Oxidation: The formation of pyrazine-N-oxides is a common transformation for pyrazine derivatives. This reaction typically involves treating the pyrazine with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide in acetic acid. For pyrazines bearing electron-withdrawing groups, stronger oxidizing conditions may be necessary. The resulting N-oxides are valuable intermediates, as the N-oxide group can activate the ring for further substitutions. There is, however, a lack of specific documented procedures for the N-oxidation of this compound itself in readily available scientific literature. General methods for related compounds suggest that the reaction would yield a mixture of the mono-N-oxide and the di-N-oxide.
N-Alkylation: The alkylation of the ring nitrogen atoms in pyrazine derivatives typically requires a strong alkylating agent, such as an alkyl halide (e.g., methyl iodide) or an alkyl sulfate. Due to the reduced nucleophilicity of the nitrogen atoms in this compound, these reactions are expected to be challenging. The reaction would result in the formation of a quaternary pyrazinium salt. It is often more feasible to perform such reactions on the corresponding ester derivatives (e.g., dimethyl pyrazine-2,6-dicarboxylate) to avoid complications with the acidic carboxylic acid protons. Detailed experimental data for the N-alkylation of this compound or its esters are not extensively reported.
| Reaction Type | Typical Reagents | Expected Product | Notes |
| N-Oxidation | m-CPBA, H₂O₂/CH₃COOH | This compound N-oxide | Stronger oxidizing conditions may be required due to deactivating groups. |
| N-Alkylation | Alkyl halides (e.g., CH₃I), Alkyl sulfates | N-Alkyl-2,6-dicarboxypyrazinium salt | Reaction is expected to be difficult due to the electron-deficient ring. |
Introduction of Halogen and Other Substituents
Introducing substituents directly onto the carbon atoms of the pyrazine ring in this compound is complicated by the deactivating effect of the existing carboxyl groups. Electrophilic aromatic substitution is generally very difficult on pyrazine rings and is further hindered by these deactivating groups. Therefore, alternative strategies are typically employed.
Halogenation: Direct halogenation (chlorination or bromination) of the pyrazine ring is challenging. For less deactivated pyrazines, reactions can sometimes be achieved at high temperatures, but this is often unselective. A more common strategy involves the activation of the ring via N-oxidation. The pyrazine-N-oxide can then undergo nucleophilic substitution with halogenating agents. For instance, treatment of a pyrazine-N-oxide with phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can introduce a chlorine atom at a position alpha to the N-oxide. However, specific examples of the halogenation of this compound are not well-documented.
Another potential route to halogenated derivatives is to start from an already halogenated precursor and then construct the pyrazine ring or introduce the carboxylic acid groups. For example, the synthesis of 2,6-dicarbonitrile pyrazine often starts from 2,6-dibromopyrazine.
| Halogenation Method | Typical Reagents | Potential Intermediate | Notes |
| Via N-Oxide | 1. m-CPBA 2. POCl₃ or SO₂Cl₂ | This compound N-oxide | This is a common strategy for activating heterocyclic rings towards substitution. |
| From Halogenated Precursor | e.g., starting from 2,6-dibromopyrazine | N/A | Involves building the target molecule from a pre-functionalized ring. |
The introduction of other substituents, such as nitro, amino, or alkyl groups, onto the pyrazine ring of this compound is also not straightforward via direct substitution and would likely require multi-step synthetic sequences, possibly involving the use of organometallic cross-coupling reactions on a halogenated derivative.
Coordination Chemistry of Pyrazine 2,6 Dicarboxylic Acid As a Ligand
Ligand Properties and Coordination Modes
The coordinating ability of pyrazine-2,6-dicarboxylic acid is dictated by the presence of two carboxylate groups and two nitrogen atoms within the pyrazine (B50134) ring. This arrangement of donor sites allows the ligand to exhibit flexible and diverse coordination behaviors.
This compound and its deprotonated form, pyrazine-2,6-dicarboxylate (pzdc²⁻), are classic examples of multidentate ligands. The presence of two carboxylate groups and two pyrazine nitrogen atoms provides multiple potential binding sites for metal ions. This multidentate nature is fundamental to its ability to form stable chelate rings and extended polymeric structures. The specific coordination mode adopted by the ligand is influenced by several factors, including the nature of the metal ion, the reaction conditions (such as temperature and solvent), and the presence of other co-ligands.
The carboxylate groups are primary coordination sites in this compound. Upon deprotonation, these groups can coordinate to metal ions in several ways:
Monodentate: One oxygen atom of the carboxylate group binds to a single metal center.
Bidentate Chelating: Both oxygen atoms of the same carboxylate group bind to the same metal center, forming a chelate ring.
Bidentate Bridging: Each oxygen atom of the carboxylate group binds to a different metal center, bridging them.
For instance, in a calcium(II) complex, the calcium ions are bridged by two bidentate oxygen atoms, each donated by one carboxylate group of the ligand. The Ca(II) ion is also coordinated by one oxygen atom of the second carboxylate group researchgate.net. Similarly, in a zinc(II) complex, the ligand bridges the metal ions via two symmetry-related oxygen atoms, each from a different carboxylic group researchgate.net.
The two nitrogen atoms of the pyrazine ring provide additional coordination sites. They can act as monodentate or bidentate bridging donors. The involvement of the pyrazine nitrogen atoms in coordination is crucial for the formation of higher-dimensional structures, such as 2D and 3D frameworks. In a zinc(II) coordination polymer, the Zn(II) ions are bridged by the pyrazine-2,6-dicarboxylate ligands through both the carboxylate oxygen atoms and the hetero-ring nitrogen atoms researchgate.net.
The ability of this compound to act as a bridging ligand is a cornerstone of its coordination chemistry, facilitating the construction of coordination polymers. The combination of carboxylate and pyrazine nitrogen coordination allows for the connection of multiple metal centers, leading to the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. For example, in a manganese(II) compound, the pzdc ligand acts as a hexadentate ligand bridging four metal atoms to form a 3D network researchgate.net. The dianionic pyrazine-2,5-dicarboxylate ligand has been shown to display at least five different bridging modes in its coordination polymers with various metal ions researchgate.net.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound often involves reacting a metal salt with the ligand under various conditions. The resulting complexes are then characterized using a suite of analytical techniques to determine their structure and properties.
A wide range of transition metals, including manganese, cobalt, nickel, copper, and zinc, have been used to synthesize coordination polymers with this compound and its derivatives. ubc.ca These complexes exhibit diverse structural motifs and, in some cases, interesting magnetic and catalytic properties.
Synthesis Methods: Common synthetic methods for preparing these complexes include:
Benchtop Synthesis: Simple reactions carried out at room or slightly elevated temperatures in common solvents.
Hydrothermal/Solvothermal Synthesis: Reactions carried out in a sealed vessel at elevated temperatures and pressures. This method is particularly effective for growing single crystals suitable for X-ray diffraction and for synthesizing robust framework structures. For example, a novel three-dimensional manganese(II) polymer was synthesized via a hydrothermal reaction researchgate.net. Similarly, a cadmium(II) coordination polymer was obtained under solvothermal conditions researchgate.net.
Characterization Techniques: The synthesized complexes are typically characterized by a combination of the following methods:
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the ligand to the metal ion by observing shifts in the characteristic vibrational frequencies of the carboxylate and pyrazine groups.
Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules.
Elemental Analysis: This technique is used to confirm the empirical formula of the synthesized complexes.
Magnetic Susceptibility Measurements: For complexes containing paramagnetic metal ions, variable-temperature magnetic susceptibility measurements are performed to study their magnetic properties, such as antiferromagnetic or ferromagnetic coupling between metal centers. For instance, magnetic measurements on a manganese(II) polymer showed weak antiferromagnetic couplings researchgate.net.
The following table summarizes selected transition metal complexes of this compound and its isomers, highlighting their structural features and the methods used for their characterization.
| Metal Ion | Formula of Complex | Coordination Geometry of Metal Ion | Dimensionality | Synthesis Method | Characterization Methods |
| Mn(II) | [Mn(μ₄-pzdc)]n | - | 3D | Hydrothermal | X-ray Diffraction, Magnetic Measurements |
| Co(II) | - | - | - | - | IR, UV/VIS/NIR, TGA, Magnetic Susceptibility |
| Ni(II) | {[Ni(ptcH₂)(bpy)(H₂O)]} | Distorted Octahedral | - | Hydrothermal | Elemental Analysis, IR, X-ray Diffraction |
| Cu(II) | [Cu(2,4-pydc)·0.5H₂O] | - | Polymetallic | - | Magnetic Measurements |
| Zn(II) | catena-[diaqua-(μ-pzdc-N,O,O'-μ-N')]zinc(II) | Distorted Octahedron | 1D Chain | - | X-ray Diffraction |
| Cd(II) | [Cd(pzdc)(H₂O)] | - | 3D | Solvothermal | Elemental Analysis, IR, TGA, X-ray Diffraction |
Table 1: Examples of Transition Metal Complexes with Pyrazine-dicarboxylic Acids
Compound Names
| Abbreviation/Name | Full Chemical Name |
| H₂pzdc | This compound |
| pzdc²⁻ | Pyrazine-2,6-dicarboxylate |
| H₂pmdc | Pyrimidine-4,6-dicarboxylic acid |
| pmdc | pyrimidine-4,6-dicarboxylate |
| phen | 1,10-phenanthroline |
| bpy | 2,2'-bipyridine |
| ptcH₂ | pyrazine-2,3,5,6-tetracarboxylic acid |
| 2,4-pydc | 2,4-pyridinedicarboxylic acid |
Lanthanide Metal Complexes
This compound (H₂PZDC) has proven to be an effective ligand for sensitizing lanthanide(III) ions, leading to metal-centered luminescence. The synthesis and photophysical properties of several lanthanide complexes with the dianion of this compound have been reported, demonstrating good stability and solubility in non-aqueous solutions. Specifically, Europium(III) and Ytterbium(III) complexes exhibit efficient luminescence in the visible and near-infrared (NIR) regions, respectively.
A notable example is the Erbium(III) complex, [Er₂(PZDC)₃(H₂O)₄]n·5nH₂O, which was synthesized through a solvothermal method. This complex forms a two-dimensional metal-organic framework with a double-stranded molecular braid structure. The coordination environment around the two distinct Erbium centers varies. One Er atom is coordinated to two nitrogen atoms and six oxygen atoms from three different PZDC²⁻ ligands, resulting in a distorted tricapped trigonal prism geometry. The other Er atom is coordinated to eight oxygen atoms, four from four different PZDC²⁻ ligands and four from coordinated water molecules, forming a distorted dodecahedron. The difference in metal-ligand bond lengths compared to similar Europium(III) and Neodymium(III) complexes is attributed to the smaller ionic radius of Erbium(III).
Further research has explored the incorporation of lanthanide ions into larger heterometallic structures. For instance, two lanthanide-incorporated tellurotungstates, [H₂N(CH₃)₂]₁₂Na₄[Ln₄(H₂O)₂ (H₂PDBA)₂(HPO₃)₂W₆O₁₀][B-α-TeW₈O₃₁]₄·70H₂O (where Ln = Eu³⁺, Tb³⁺ and H₂PDBA = 2,5-pyrazinedicarboxylic acid), have been synthesized. These complexes feature a deca-nuclear heterometallic cluster and exhibit fluorescence, with their luminescent properties being temperature-dependent.
Main Group Metal Complexes
The coordination of this compound with main group metals has been explored, leading to the formation of distinct crystal structures. One prominent example is the hexaaquamagnesium(II) pyrazine-2,6-dicarboxylate, [Mg(H₂O)₆]²⁺[C₄H₂N₂(COO)₂]²⁻. In this complex, the magnesium(II) cation is coordinated to six water molecules, forming a nearly regular octahedral geometry. The average Mg-O bond distance is 2.068 Å. The pyrazine-2,6-dicarboxylate anions are not directly coordinated to the magnesium ion but act as counter-ions and are involved in a network of hydrogen bonds with the coordinated water molecules.
Heterometallic Complexes
The versatile coordination behavior of this compound and its derivatives extends to the formation of heterometallic complexes, which incorporate two or more different metal ions. A series of heterometallic complexes containing both Cobalt(III) and Silver(I) have been prepared in a stepwise manner using N,N′-dibenzylpyrazine-2,6-dicarboxamide. In this design, the pyrazine and amide groups coordinate to the Co(III) ion, while the pyrazine nitrogen atoms are available for subsequent coordination with Ag(I) ions. This sequential metallation strategy resulted in the formation of three distinct heterometallic complexes.
Another example involves a unique pyrazine-bridged heterometallic cluster compound with the formula {Cu₂₀Ir₆Cl₈(C₂₁H₂₄N₂)₆(C₄H₄N₂)₃]·3.18CH₃OH. The crystal structure reveals a centrosymmetric molecule where two {Cu₁₀Ir₃} cores are linked by a pyrazine ligand. Bimetallic coordination polymers have also been synthesized using pyrazine dicarboxylic acid, and these materials have shown potential as electrocatalysts.
Crystallographic Studies of Metal Complexes
Single-crystal X-ray diffraction has been instrumental in elucidating the diverse coordination architectures formed by this compound with various metal ions. These studies have revealed structures ranging from mononuclear complexes to one-, two-, and three-dimensional coordination polymers.
In the case of hexaaquamagnesium(II) pyrazine-2,6-dicarboxylate, the crystal structure shows a monoclinic system with the space group P2₁/n. The magnesium ion is octahedrally coordinated by six water molecules, and the planar pyrazine-2,6-dicarboxylate anions are linked to the coordinated water molecules through hydrogen bonds.
A lanthanide complex, [Er₂(PZDC)₃(H₂O)₄]n·5nH₂O, exhibits a 2D metal-organic framework. The crystallographic analysis reveals two different coordination environments for the erbium ions. One Er³⁺ ion is in a distorted tricapped trigonal prism geometry, while the other adopts a distorted dodecahedral geometry.
The structures of several cobalt(II) complexes with pyrazine and succinic acid have been determined, showcasing the influence of reaction conditions on the final architecture. For instance, [Co(H₂O)(pyz)(suc)] and [Co(H₂O)₂(pyz)(suc)] form 3D coordination polymers, while Co(H₂O)₄(pyz) results in a 1D structure.
The table below summarizes crystallographic data for selected metal complexes of this compound and related ligands.
| Compound | Crystal System | Space Group | Key Structural Features |
| [Mg(H₂O)₆]²⁺[C₄H₂N₂(COO)₂]²⁻ | Monoclinic | P2₁/n | Octahedral Mg(II) coordinated by six water molecules; anions linked by hydrogen bonds. |
| [Er₂(PZDC)₃(H₂O)₄]n·5nH₂O | Not specified | Not specified | 2D metal-organic framework with two distinct Er(III) coordination environments. |
| [Co(H₂O)(pyz)(suc)] | Monoclinic | P2₁/c | 3D coordination polymer with octahedral Co(II). |
| Co(H₂O)₄(pyz) | Not specified | Not specified | 1D coordination polymer. |
Spectroscopic Characterization Techniques (e.g., FT-IR, NMR, UV-Vis)
Spectroscopic methods are crucial for characterizing the coordination complexes of this compound. Fourier-transform infrared (FT-IR) spectroscopy is particularly useful for confirming the coordination of the carboxylate groups to the metal center. In the FT-IR spectra of metal complexes, the characteristic absorption bands of the carboxylic acid groups are shifted compared to the free ligand, indicating their involvement in bonding. For instance, in various d-transition metal complexes, the ν(C=N) and ν(C=C) vibration modes of the pyrazine ring shift to higher wavenumbers upon complexation, confirming the participation of the nitrogen atom in coordination.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, provides information about the chemical environment of the protons in the ligand upon complexation. In the ¹H NMR spectrum of a Ru(II) complex with a dqpyz [2,6-di(quinolin-8-yl)pyrazine] ligand, a significant downfield shift of the pyrazine proton is observed, which is a clear indicator of metal coordination.
UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the complexes. The coordination of the ligand to a metal ion can lead to shifts in the absorption bands, providing insights into the electronic structure of the resulting complex.
The table below provides a summary of key spectroscopic data for selected complexes.
| Complex Type | Spectroscopic Technique | Key Observations |
| d-transition metal complexes | FT-IR | Shift of ν(C=N) and ν(C=C) bands to higher wavenumbers upon complexation. |
| Ru(II) complex with dqpyz ligand | ¹H NMR | Downfield shift of the pyrazine proton signal. |
| Lanthanide(III) complexes | Photoluminescence | Efficient metal-centered luminescence in the visible and NIR regions for Eu(III) and Yb(III) complexes. |
Advanced Coordination Architectures
One-Dimensional Coordination Polymers
This compound and its derivatives are effective building blocks for the construction of one-dimensional (1D) coordination polymers. The geometry and connectivity of these 1D chains are influenced by the choice of the metal ion, the coordination mode of the ligand, and the presence of co-ligands or solvent molecules.
For example, the reaction of pyrazine-2,3-dicarboxylic acid with Cu(II) in the presence of 2-aminothiazole results in a 1D coordination polymer, {[2-Hatz]₂[Cu(pyz-2,3-dc)₂]}n. In this structure, the copper(II) center has a distorted octahedral geometry, and the pyrazine-2,3-dicarboxylate moiety acts as a tridentate bridging ligand, linking the metal centers into a 1D chain.
In another instance, the reaction of pyrazine, succinic acid, and Co(NO₃)₂·6H₂O under ambient conditions in DMSO yielded a 1D coordination polymer, Co(H₂O)₄(pyz). The formation of different dimensional structures, from 1D to 3D, can be influenced by the solvent and reaction conditions.
The table below presents examples of 1D coordination polymers based on pyrazine dicarboxylate ligands.
| Compound | Metal Ion | Key Structural Features |
| {[2-Hatz]₂[Cu(pyz-2,3-dc)₂]}n | Cu(II) | Distorted octahedral Cu(II) centers bridged by tridentate pyrazine-2,3-dicarboxylate ligands. |
| Co(H₂O)₄(pyz) | Co(II) | 1D chain structure formed under specific solvent conditions. |
Two-Dimensional Coordination Networks
This compound (H₂pzdc) and its derivatives are effective building blocks for the construction of two-dimensional (2D) coordination networks. The geometry and coordination capabilities of the ligand, featuring two carboxylate groups and two nitrogen atoms in the pyrazine ring, facilitate the linking of metal centers into extended planar arrays.
The formation of these 2D structures can occur through various synthetic strategies. For instance, the reaction of 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylic acid with cadmium dichloride results in a 2D coordination polymer. nih.gov In this structure, the cadmium(II) atom is seven-coordinate, bonded to a pyrazine nitrogen, a pyridine (B92270) nitrogen, two water molecules, and two carboxylate oxygen atoms. One of the carboxylate oxygens bridges two cadmium centers, forming a Cd₂O₂ unit that extends the structure into a 2D network. nih.goviucr.org These polymer networks arrange in parallel layers within the crystal. nih.goviucr.org
In some cases, 2D networks can be formed from lower-dimensional structures through post-synthetic modification. For example, a one-dimensional coordination polymer formed from the reaction of 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylic acid with CuBr₂ can transform into a 2D coordination polymer upon exposure to air and the loss of solvent molecules. nih.gov The structural transformation involves the formation of new linkages between the 1D chains, leading to a more complex 2D architecture.
The table below summarizes key structural features of a representative 2D coordination polymer involving a pyrazine dicarboxylic acid derivative.
| Feature | Description |
| Compound | [Cd(C₁₆H₈N₄O₄)(H₂O)₂]n |
| Ligand | 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylate |
| Metal Center | Cadmium(II) |
| Coordination Number | 7 |
| Coordinating Atoms | 1 Pyrazine N, 1 Pyridine N, 2 Water O, 2 Carboxylate O |
| Bridging Unit | A carboxylate oxygen bridges two Cd(II) atoms, forming a Cd₂O₂ unit. |
| Dimensionality | 2D |
| Network Alignment | Parallel to the bc plane in the crystal. |
Three-Dimensional Metal-Organic Frameworks (MOFs)
The multidentate nature of this compound and its isomers makes them excellent candidates for the construction of three-dimensional (3D) metal-organic frameworks (MOFs). These frameworks are characterized by extended networks of metal ions or clusters connected by the organic ligands, often resulting in porous materials with potential applications in gas storage and catalysis.
A variety of 3D MOFs have been synthesized using pyrazine dicarboxylate ligands. For example, a novel 3D MOF of silver(I) with pyrazine-2,3-dicarboxylate (pzdc) and ethylenediamine (en) as a co-ligand has been reported. researchgate.net In this complex, {[Ag₄(μ₄-pzdc)₂(μ-en)₂]·H₂O}n, the pzdc ligand adopts a new coordination mode, and the 3D framework is further stabilized by Ag-Ag argentophilic interactions. researchgate.net
Cobalt(II) has also been used to construct 3D MOFs with pyrazine dicarboxylate ligands. In one example, trinuclear carboxylate building units, {Co₃(RCOO)₆}, are connected in three dimensions by both 2,2′-bithiophen-5,5′-dicarboxylate and pyrazine bridging ligands. nih.gov This results in a complex 6-connected network. nih.gov
Hydrothermal synthesis has proven to be an effective method for producing 3D MOFs. The reaction of manganese(II) nitrate with pyrazine-2,5-dicarboxylic acid (H₂pzdc) under hydrothermal conditions yields a 3D network where the hexadentate pzdc ligands bridge four manganese(II) atoms. researchgate.net Similarly, strontium(II) ions can be bridged by pyrazine-2,5-dicarboxylic acid molecules, water molecules, and bidentate carboxylate groups to form a 3D molecular framework. researchgate.net
The structural diversity of these MOFs is highlighted in the table below, showcasing different metal ions and ligand isomers.
| Metal Ion | Ligand Isomer | Co-ligand/Spacer | Resulting 3D Framework Features |
| Silver(I) | Pyrazine-2,3-dicarboxylate | Ethylenediamine | 1D tetranuclear building blocks linked into a 3D framework by co-ligands and argentophilic interactions. researchgate.net |
| Cobalt(II) | Pyrazine | 2,2′-bithiophen-5,5′-dicarboxylate | Trinuclear carboxylate building units connected by both ligands into a complex 6-connected network. nih.gov |
| Manganese(II) | Pyrazine-2,5-dicarboxylate | None | Hexadentate ligands bridging four metal atoms to form an extended 3D network. researchgate.net |
| Strontium(II) | Pyrazine-2,5-dicarboxylate | Water | (N,O)-bonding moieties, bridging water molecules, and bidentate carboxylate groups create a 3D framework. researchgate.net |
Supramolecular Assemblies in Coordination Chemistry
Beyond the formation of covalent coordination networks, this compound and its derivatives play a significant role in the construction of supramolecular assemblies. These assemblies are formed through non-covalent interactions, such as hydrogen bonding and π-π stacking, which organize discrete complexes or lower-dimensional coordination polymers into higher-dimensional structures.
One-dimensional coordination polymers can serve as building blocks for 2D supramolecular networks. For instance, a 1D coordination polymer formed with pyridine-2,6-dicarboxylic acid N-oxide and pyrazine can extend its structure into a 2D supramolecular network through π-π stacking and hydrogen bonding interactions. Similarly, discrete complexes can also self-assemble into higher-dimensional structures through these non-covalent forces.
Role of Hydrogen Bonding in Metal Complex Structures
Hydrogen bonding is a critical non-covalent interaction that plays a pivotal role in dictating the final structure and stability of metal complexes involving this compound. These interactions can occur between the ligand, coordinated water molecules, and counter-ions, leading to the formation of extended supramolecular networks.
In the crystal structure of this compound dihydrate, the acid and water molecules interact through a network of hydrogen bonds to form planar layers, which are then further connected by additional hydrogen bonds. tandfonline.comresearchgate.net When this ligand is incorporated into metal complexes, the potential for hydrogen bonding increases. For example, in hexaaquamagnesium(II) pyrazine-2,6-dicarboxylate, the coordinated water molecules act as donors for a network of hydrogen bonds with the pyrazine-2,6-dicarboxylate anions. tandfonline.comresearchgate.net
Various types of hydrogen bonds, including O-H···O, N-H···O, and C-H···O, have been identified in these structures. nih.govresearchgate.net In a cadmium(II) coordination polymer with a pyrazine dicarboxylic acid derivative, a number of O-H···O hydrogen bonds involving water molecules and carboxylate oxygen atoms are present, in addition to C-H···N and C-H···O interactions. nih.gov These non-covalent interactions are crucial for the stabilization of the crystal structures. researchgate.net The evaluation of the binding energies associated with these interactions can help in rationalizing their influence on the crystal packing. researchgate.net
The table below provides examples of hydrogen bonding in different pyrazine-dicarboxylic acid-containing structures.
| Compound/Complex | Type of Hydrogen Bonds | Role of Hydrogen Bonding |
| This compound dihydrate | O-H···O | Formation of planar layers and inter-layer connections. tandfonline.comresearchgate.net |
| Hexaaquamagnesium(II) pyrazine-2,6-dicarboxylate | O-H···O | Coordinated water molecules donate hydrogen bonds to the dicarboxylate anions. tandfonline.comresearchgate.net |
| [Cd(C₁₆H₈N₄O₄)(H₂O)₂]n | O-H···O, C-H···N, C-H···O | Stabilization of the 2D polymer network. nih.gov |
| Copper(II) and Cobalt(II) complexes with pyrazine/pyridine dicarboxylic acid derivatives | N-H···O, O-H···O | Formation of 2D networks and stabilization of crystal packing. researchgate.net |
π-π Stacking Interactions in Coordination Polymers
These interactions are particularly important in extending lower-dimensional structures into higher-dimensional networks. For example, one-dimensional coordination polymers can be organized into 2D supramolecular networks through π-π stacking between the aromatic rings of the ligands. This face-to-face arrangement of the π-systems involves a combination of dispersion and dipole-induced dipole interactions. libretexts.org
In the crystal packing of complexes involving pyrazine dicarboxylate ligands, π-π interactions can be observed between the pyrazine rings of the primary ligand or between the primary ligand and an aromatic co-ligand. The presence of these interactions can be a key factor in the design and synthesis of new materials with specific structural motifs. The interplay between π-π stacking and other non-covalent forces, such as hydrogen bonding, ultimately determines the final crystal structure.
Influence of Co-ligands and Spacers on Network Formation
The use of different N-heterocycles as spacers with pyridine-2,6-dicarboxylic acid and Cu(II) under hydrothermal conditions has been shown to produce 1D, 2D, or 3D metal-organic framework structures depending on the nature of the spacer. For example, a 2D network is formed when 4,4′-bipyridine is used as a spacer.
Co-ligands can also be incorporated directly into the primary coordination sphere of the metal ion, altering the connectivity of the network. In a 3D silver(I) MOF with pyrazine-2,3-dicarboxylate, ethylenediamine acts as a co-ligand, linking one-dimensional building blocks into a three-dimensional framework. researchgate.net Similarly, in a cobalt(II) MOF, pyrazine itself acts as a bridging ligand in conjunction with a larger dicarboxylate ligand to form a 3D structure. nih.gov The choice of co-ligand can therefore be used to control the final architecture of the coordination polymer.
The following table illustrates the effect of different co-ligands and spacers on the dimensionality of the resulting networks.
| Primary Ligand | Metal Ion | Co-ligand/Spacer | Resulting Dimensionality |
| Pyridine-2,6-dicarboxylic acid | Copper(II) | 4,4'-bipyridine | 2D |
| Pyrazine-2,3-dicarboxylate | Silver(I) | Ethylenediamine | 3D researchgate.net |
| 2,2′-bithiophen-5,5′-dicarboxylate | Cobalt(II) | Pyrazine | 3D nih.gov |
Theoretical and Computational Studies of Pyrazine 2,6 Dicarboxylic Acid and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of Pyrazine-2,6-dicarboxylic acid. These ab initio and density functional theory (DFT) methods provide a quantitative description of the molecule's electronic landscape.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. Studies on pyridine (B92270) dicarboxylic acids, including the closely related 2,6-isomer, have utilized DFT to calculate various quantum chemical parameters that describe the molecule's structure and reactivity. electrochemsci.orgresearchgate.netelectrochemsci.org These calculations are typically performed using specific basis sets, such as 6-311G(d,p), to ensure accuracy. electrochemsci.orgresearchgate.netelectrochemsci.org
The electronic and structural descriptors are considered the primary factors influencing the activities of compounds like pyrazine-2-carboxylic acid derivatives. nih.gov DFT calculations can elucidate parameters such as electronegativity (χ), global hardness (η), and softness (σ), which are crucial in predicting the chemical behavior of the molecule. electrochemsci.orgelectrochemsci.orgdntb.gov.ua For instance, a higher electronegativity value suggests a better ability to attract electrons. electrochemsci.org The total energy, binding energy, and dipole moment are also key indicators of molecular stability and polarity derived from DFT computations.
Table 1: Calculated Quantum Chemical Parameters for Pyridine Dicarboxylic Acid Isomers
| Parameter | 2,3-isomer | 2,4-isomer | 2,5-isomer | 2,6-isomer |
|---|---|---|---|---|
| Total Energy (Hartree) | -623.51 | -623.50 | -623.50 | -623.50 |
| Binding Energy (kcal/mol) | -1604.31 | -1601.78 | -1601.78 | -1601.78 |
| Dipole Moment (Debye) | 5.16 | 3.51 | 1.83 | 4.19 |
| Ionization Potential (I) | 8.87 eV | 9.07 eV | 9.01 eV | 9.04 eV |
| Electron Affinity (A) | 3.97 eV | 3.82 eV | 3.75 eV | 3.79 eV |
| Hardness (η) | 2.45 | 2.63 | 2.63 | 2.63 |
| Electronegativity (χ) | 6.42 | 6.45 | 6.38 | 6.42 |
Data sourced from studies on pyridine dicarboxylic acids, which serve as analogues for understanding pyrazine-dicarboxylic acids. electrochemsci.orgelectrochemsci.org
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO energy (EHOMO) relates to the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) indicates its ability to accept electrons. nih.gov A smaller HOMO-LUMO energy gap (ΔE) implies higher chemical reactivity and lower kinetic stability. nih.govaimspress.com
For pyridine dicarboxylic acids, the EHOMO, ELUMO, and the resulting energy gap have been calculated to predict their reactivity. electrochemsci.orgelectrochemsci.org A higher EHOMO value suggests a greater tendency to donate electrons to an acceptor molecule with a low-energy empty orbital. electrochemsci.org Conversely, a lower ELUMO value indicates a greater ability to accept electrons. electrochemsci.org The distribution of these orbitals across the molecule reveals the most probable sites for electrophilic and nucleophilic attacks. aimspress.com In derivatives, the spatial separation between the HOMO and LUMO can change significantly depending on the substitution pattern, which in turn modifies the electronic characteristics of the molecule. nih.gov
Table 2: Frontier Orbital Energies and Energy Gap for Pyridine Dicarboxylic Acid Isomers
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 2,3-Pyridine dicarboxylic acid | -8.87 | -3.97 | 4.90 |
| 2,4-Pyridine dicarboxylic acid | -9.07 | -3.82 | 5.25 |
| 2,5-Pyridine dicarboxylic acid | -9.01 | -3.75 | 5.26 |
| 2,6-Pyridine dicarboxylic acid | -9.04 | -3.79 | 5.25 |
Data sourced from DFT studies on pyridine dicarboxylic acids. electrochemsci.orgelectrochemsci.org
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. wolfram.com It helps in identifying the electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. nih.govaimspress.com In an MEP map, red areas typically represent regions of high negative electrostatic potential, often associated with lone pairs on electronegative atoms like oxygen and nitrogen, indicating sites prone to electrophilic attack. wolfram.comresearchgate.net Blue areas correspond to regions of high positive potential, usually around hydrogen atoms attached to electronegative atoms, marking them as sites for nucleophilic attack. wolfram.comresearchgate.net
For the pyrazine (B50134) molecule, MEP maps show potential interaction sites via C-H bonds and electron-deficient areas on the π-system above the carbon atoms. researchgate.net For derivatives like this compound, the MEP map would highlight the negative potential around the carboxylic oxygen atoms and the pyrazine nitrogen atoms, and positive potential around the carboxylic hydrogen atoms. nih.gov This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, which dictates the supramolecular assembly in the crystal structure. wuxiapptec.com
Molecular Modeling and Simulation
Beyond static quantum chemical calculations, molecular modeling and simulation techniques offer dynamic insights into the behavior of this compound, particularly its interactions with other molecules and its solid-state structure.
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com This technique is particularly useful for investigating the interaction between ligands like this compound and metal ions in solution. MD simulations can provide detailed information on the coordination modes, binding energies, and the structure of the solvation shell around the metal-ligand complex. mdpi.commdpi.com
In these simulations, a system is set up containing the ligand, metal ions, and solvent molecules (typically water). The interactions between all particles are described by a force field, and Newton's equations of motion are solved to track the trajectory of each atom. mdpi.com Analysis of these trajectories can reveal key information, such as the formation of intermolecular bridges between metal ions and the carboxylate groups of the ligand, which can lead to aggregation. mdpi.com The simulation can also determine the preferred coordination geometries (e.g., monodentate vs. bidentate) of the carboxylate groups with different metal ions. mdpi.com The binding energy, which quantifies the strength of the interaction between the ligand and the metal, can be calculated from the simulation data and is a crucial parameter for understanding the stability of the complex. mdpi.com
While experimental techniques like X-ray diffraction provide definitive crystal structures, computational crystallography can predict and analyze these structures. tandfonline.comresearchgate.net Theoretical methods can be used to predict the crystal packing of this compound, identifying the most stable arrangements based on minimizing the lattice energy. These predictions are guided by the molecule's ability to form strong intermolecular interactions, particularly hydrogen bonds involving the carboxylic acid groups and the pyrazine nitrogen atoms. tandfonline.comresearchgate.net
For this compound dihydrate, the crystal structure reveals planar layers where acid and water molecules interact through an extensive network of hydrogen bonds. tandfonline.comresearchgate.net Computational models can replicate these structures and provide insight into the energetics of these interactions. Furthermore, in complexes with metals like magnesium, the pyrazine-2,6-dicarboxylate anions are involved in hydrogen bonding with coordinated water molecules, a feature that can be studied computationally. tandfonline.comresearchgate.net By comparing computationally predicted structures with experimental X-ray and electron diffraction data, researchers can validate their theoretical models and gain a deeper understanding of the forces that govern crystal formation. gexinonline.com
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pyridine-2,3-dicarboxylic acid |
| Pyridine-2,4-dicarboxylic acid |
| Pyridine-2,5-dicarboxylic acid |
| Pyrazine-2-carboxylic acid |
| Pyrazine |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its derivatives, QSAR is a powerful tool used to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced therapeutic or desired properties.
The foundation of a QSAR model lies in the correlation of molecular descriptors with a specific biological activity. These descriptors are numerical values that quantify different aspects of a molecule's physicochemical properties. For pyrazine derivatives, a wide range of electronic and structural descriptors, often calculated using computational methods like Density Functional Theory (DFT), are correlated with activities such as antiproliferative, antiprotozoal, and even sensory properties like odor. nih.govnih.govijournalse.org
Detailed research findings indicate that variations in the biological activity of pyrazine derivatives are heavily dependent on the chemical structure, particularly the type and position of substituents on the pyrazine ring. ijournalse.org Electronic descriptors, which describe the electron distribution in a molecule, are crucial. Properties such as Natural Bond Orbital (NBO) charges, dipole moments, and electron affinities have been studied to understand their influence on activity. nih.gov For instance, in studies of 6-arylpyrazine-2-carboxamides as inhibitors of Trypanosoma brucei, the presence of specific structural features like N-sec-butylformamide and a substituted benzene ring was found to correlate with their inhibitory activity. nih.gov Similarly, quantum chemical descriptors calculated via DFT have been used to establish relationships for the odor thresholds of various pyrazine derivatives. ijournalse.org
The table below summarizes key descriptor types and their relevance to the biological activity of pyrazine derivatives.
| Descriptor Type | Examples | Correlated Biological Activity |
| Electronic Descriptors | NBO Charges, Dipole Moment, Electron Affinity, Frontier Molecular Orbital Energies (HOMO/LUMO) | Antiproliferative, Antifungal, Nonlinear Optical (NLO) Response |
| Structural/Topological Descriptors | Bond Lengths, Molecular Weight, Number of Double Bonds, Presence of specific substituent groups | Antiproliferative, Anti-Trypanosoma, Odor Threshold |
| Quantum Chemical Descriptors | Heat of Formation, Global Reactivity Parameters (Hardness, Softness) | Antiproliferative, NLO Response |
This table is generated based on data from studies on various pyrazine derivatives. nih.govnih.gov
The development of a robust QSAR model is a critical process that involves several key steps, starting with careful data curation, descriptor calculation, and variable selection. uniroma1.it For pyrazine derivatives, statistical methods such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are commonly employed to build the models. nih.gov MLR generates an easily interpretable linear equation, while ANN can capture more complex, non-linear relationships between structure and activity. nih.gov
A crucial aspect of QSAR modeling is rigorous validation to ensure the model's statistical significance and predictive power. nih.gov Validation is performed both internally and externally. nih.gov
Internal Validation: This process assesses the stability and robustness of the model using the training set data from which it was generated. A common technique is the leave-one-out (LOO) cross-validation, which yields a cross-validation coefficient (Q²). researchgate.net
External Validation: This is the ultimate test of a model's predictive ability. The model is used to predict the activity of an external set of compounds (the test set) that were not used in its development. uniroma1.it The predictive capability is often assessed by the predicted R² (R²pred). researchgate.net
QSAR models developed for pyrazine derivatives have demonstrated high correlation between experimental and predicted activity values, indicating the quality and validity of the derived models. nih.gov For example, a QSAR analysis of pyrazoline derivatives as carbonic anhydrase inhibitors resulted in a model with high R² and Q² values. researchgate.net The Organization for Economic Co-operation and Development (OECD) provides guidelines to ensure the validity of QSAR models for regulatory purposes. nih.gov
The table below presents typical statistical parameters used to validate QSAR models for pyrazine and related heterocyclic compounds.
| Parameter | Symbol | Description | Acceptable Value |
| Correlation Coefficient | R² | Measures the goodness of fit of the model for the training set. | > 0.6 |
| Cross-validated Correlation Coefficient | Q² (or R²cv) | Measures the internal predictive ability of the model. | > 0.5 |
| Predicted Correlation Coefficient | R²pred | Measures the predictive ability of the model for an external test set. | > 0.6 |
| F-statistic | F | A measure of the statistical significance of the model. | High value |
| Standard Error of Estimate | s | Measures the absolute error between observed and calculated values. | Low value |
This table is generated based on common QSAR validation criteria. researchgate.netresearchgate.net
The development of these validated models allows for the virtual screening of large chemical libraries to identify novel candidates with potentially improved activity, guiding future synthesis and experimental testing. nih.gov
Applications of Pyrazine 2,6 Dicarboxylic Acid in Advanced Materials Science
Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The specific geometry and chemical functionalities of Pyrazine-2,6-dicarboxylic acid make it an exemplary building block for creating MOFs with tailored properties and complex architectures.
Design and Synthesis of this compound Based MOFs
The design of MOFs utilizing this compound hinges on the predictable coordination behavior of the ligand with metal centers. The nitrogen atoms of the pyrazine (B50134) ring and the oxygen atoms of the two carboxylate groups can engage in various coordination modes, facilitating the construction of frameworks with diverse topologies. The synthesis of these MOFs is typically achieved under solvothermal or hydrothermal conditions, where a mixture of a metal salt and the this compound ligand is heated in a suitable solvent.
Factors such as reaction temperature, solvent system, pH, and the molar ratio of reactants can be precisely controlled to direct the self-assembly process toward a desired network structure. For instance, the combination of different N-heterocycles as spacers or co-ligands can influence the final dimensionality of the framework, leading to the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) structures. rsc.org The rigidity of the pyrazine core is instrumental in creating porous materials with high thermal and chemical stability.
Functional Properties of MOFs (e.g., Gas Adsorption, Luminescence)
The inherent porosity of MOFs derived from this compound makes them excellent candidates for gas adsorption and separation. The size and shape of the pores can be tuned by selecting appropriate metal centers and synthesis conditions, allowing for selective adsorption of gases like carbon dioxide, methane, and hydrogen. For example, certain zinc-based MOFs have demonstrated high surface areas and narrow pore size distributions, which are favorable for the selective capture of CO2 and light hydrocarbons. rsc.org
Furthermore, when lanthanide metals such as Europium (Eu³⁺) are incorporated into the framework, the resulting MOFs can exhibit strong luminescence. The pyrazine-based ligand can act as an "antenna," efficiently absorbing energy and transferring it to the metal ion, which then emits light at a characteristic wavelength. nih.gov This property is highly valuable for applications in chemical sensing, where the luminescence intensity can change in the presence of specific analytes. nih.gov For instance, a Europium-based MOF functionalized with a pyrazine-tetracarboxylate linker has shown significantly enhanced luminescence and a high sensitivity for detecting phosphate (B84403) ions. nih.gov
Catalytic Applications within MOFs
The well-defined and accessible active sites within this compound-based MOFs make them promising heterogeneous catalysts. The metal centers can act as Lewis acid sites, while the organic linker itself can be functionalized to introduce catalytic activity. These materials can catalyze a variety of organic reactions with high efficiency and selectivity.
For example, zirconium-based MOFs have been functionalized and used as catalysts for the synthesis of biologically active compounds like pyrazolo[3,4-b]pyridine derivatives. nih.gov The porous nature of the MOF allows reactants to access the catalytic sites within the framework, while the robust structure ensures the catalyst's stability and reusability over multiple reaction cycles. nih.gov Additionally, bimetallic MOFs synthesized with pyrazine dicarboxylic acid have been explored as efficient electrocatalysts for reactions such as the oxygen evolution reaction, which is crucial for energy conversion technologies. semanticscholar.org
Coordination Polymers
Coordination polymers (CPs) are extended structures formed by the self-assembly of metal ions and organic ligands. This compound is a particularly effective ligand for constructing CPs with diverse dimensionalities and interesting physical properties, especially in the realm of magnetism.
Fabrication of 1D, 2D, and 3D Coordination Polymers
The fabrication of coordination polymers with specific dimensionalities (1D, 2D, or 3D) can be systematically controlled by the choice of metal ion and reaction conditions. The coordination geometry of the metal ion and the bridging capability of the this compound ligand are key determinants of the final architecture.
1D Coordination Polymers: Linear or zigzag chains are often formed when the ligand bridges metal centers in a simple, repeating fashion. For example, novel 1D linear polymeric chains have been synthesized using Zn(II) ions, where the pyrazine-2,5-dicarboxylate ligand links the metal centers. researchgate.net
2D Coordination Polymers: Layered structures can be assembled when the ligand connects metal ions in two dimensions. These 2D grids or sheets can then stack to form a 3D supramolecular architecture through weaker interactions like hydrogen bonding or π–π stacking. researchgate.net
3D Coordination Polymers: By employing metal ions with a higher coordination number or by using ancillary ligands that promote cross-linking, intricate three-dimensional networks can be constructed. These 3D frameworks often exhibit enhanced stability and porosity. For instance, a 3D microporous coordination polymer has been synthesized with Nd(III) ions, demonstrating the versatility of dicarboxylic acid ligands in building complex structures. nih.gov
The table below summarizes examples of coordination polymers fabricated using pyrazine-dicarboxylic acid variants, highlighting the resulting dimensionality.
| Metal Ion | Ligand Variant | Ancillary Ligand | Dimensionality |
| Zn(II) | Pyrazine-2,5-dicarboxylic acid | DMF | 1D Chain |
| Cu(II) | This compound | 2,2'-bipyridine | 0D (Monomer) -> 3D Supramolecular |
| Nd(III) | Pyridine-2,5-dicarboxylic acid | Oxalate | 2D Layer |
| Pb(II) | Pyrazine-2,3-dicarboxylic acid | Water | 1D -> 2D/3D Transformation |
| Sc(III) | Pyrazine-2,3-dicarboxylic acid | DMF | 1D Double Chain |
Magnetic Properties of Coordination Polymers
The pyrazine ring within the this compound ligand is an effective mediator of magnetic interactions between metal centers. This allows for the rational design of coordination polymers with specific magnetic behaviors, such as antiferromagnetic or ferromagnetic coupling. The distance and orientation between paramagnetic metal ions, dictated by the rigid ligand, determine the nature and strength of the magnetic exchange.
Coordination polymers based on transition metals like Manganese(II), Cobalt(II), and Nickel(II) have been shown to exhibit weak antiferromagnetic interactions between adjacent metal centers. researchgate.net The magnetic properties are highly dependent on the precise crystal structure and the coordination mode of the ligand. researchgate.net For instance, in some copper(II)-based systems, the pyrazine ligand can transmit magnetic coupling, leading to quasi-two-dimensional magnetic properties within the layers of a 3D coordination polymer. nih.gov The study of these magnetic properties is crucial for the development of new molecular-based magnetic materials. acs.org
The table below details the magnetic behavior observed in select coordination polymers incorporating pyrazine-dicarboxylate ligands.
| Metal Center(s) | Ligand | Observed Magnetic Behavior |
| Mn(II), Fe(II), Cu(II) | Pyrazine-2,5-dicarboxylate | Antiferromagnetic Coupling |
| Co(II) | Pyrazine-2,3-dicarboxylic acid | Weak Antiferromagnetic Interactions |
| Ni(II) | Pyrazine-2,3-dicarboxylic acid | Weak Antiferromagnetic Interactions |
| Cu(II) | Pyrazine | Quasi-2D Antiferromagnetism |
| Co(II) | Pyrazine | Paramagnetic with low-T Antiferromagnetic interactions |
Polyester (B1180765) Synthesis and Polymer Materials
This compound is also a valuable monomer for the synthesis of polyesters. Its rigid aromatic structure can impart enhanced thermal and mechanical properties to the resulting polymers, making them potential alternatives to petroleum-based plastics. The presence of the pyrazine ring also introduces a unique chemical functionality that can influence the polymer's properties and potential applications.
There is a growing interest in developing biodegradable polyesters from renewable resources to address the environmental concerns associated with plastic waste. While research on polyesters derived specifically from this compound is emerging, studies on analogous compounds provide insights into their potential biodegradability. For example, polyesters synthesized from 2-pyrone-4,6-dicarboxylic acid (PDC), a compound with a similar pseudo-aromatic structure, have demonstrated promising biodegradable properties. researchgate.net
In a study on PDC-based polyesters, their biodegradability was evaluated in natural pond water. The polyesters P(PDC2) and P(PDC3) showed significant biodegradation over a 60-day period, reaching biodegradation rates of approximately 54% and 52%, respectively. rsc.org Furthermore, accelerated hydrolysis tests in basic, acidic, and pure water at 60 °C resulted in 60–100% degradation within 1.5 to 3 weeks. researchgate.net These findings suggest that the ester linkages in such polyesters are susceptible to hydrolytic cleavage, a key mechanism in the biodegradation of polymers.
Standard methods for assessing the biodegradability of polymers include soil burial tests and enzymatic degradation assays. In soil burial tests, polymer samples are buried in a controlled soil environment, and their weight loss and changes in physical properties are monitored over time. researchgate.netmaxwellsci.comnih.gov Enzymatic degradation studies involve exposing the polymer to specific enzymes, such as lipases or cutinases, and measuring the rate of degradation. nih.govnih.gov The susceptibility of polyesters to enzymatic attack is often related to their chemical structure, crystallinity, and hydrophilicity. nih.gov The development of polyesters from this compound is a step towards creating novel materials that are not only bio-based but also potentially biodegradable.
Polyesters derived from pyridine (B92270) dicarboxylic acids, including the 2,6-isomer, are being explored for applications in packaging and textiles due to their potential for enhanced barrier and mechanical properties. wur.nl The rigid nature of the pyrazine ring can lead to polymers with higher glass transition temperatures (Tg) and improved mechanical strength compared to some conventional polyesters.
A polyester synthesized from 2,6-PDC and ethylene (B1197577) glycol exhibited a Tg of 75 °C, which is slightly higher than that of poly(ethylene terephthalate) (PET). wur.nl Furthermore, polyesters prepared from 2,6-PDC dichloride have shown superior gas barrier properties compared to those from the 2,5-isomer. This is attributed to the hindered ring-flipping in the non-symmetrical 2,6-isomer, which restricts molecular motion and reduces the diffusion of gases like oxygen and carbon dioxide. wur.nl
The mechanical properties of polyesters containing 2,6-PDC have also been investigated. For instance, poly(decylene 2,6-pyridinedicarboxylate) (PDe26PD) demonstrated a Young's modulus over five times higher and a strength two to four times greater than its isophthalate (B1238265) analog. wur.nl The incorporation of rigid diols like isosorbide (B1672297) into the polymer backbone can further enhance the thermal stability and mechanical properties of these polyesters. wur.nl These characteristics make this compound-based polyesters promising candidates for high-performance packaging materials where good gas barrier properties and mechanical robustness are required.
Catalytic Applications of Pyrazine 2,6 Dicarboxylic Acid and Its Derivatives
Metal-Complex Catalysis
Pyrazine-2,6-dicarboxylic acid and its derivatives are effective coordinating agents in the formation of metal complexes, which in turn exhibit catalytic activity. Their utility stems from the nitrogen atoms of the pyrazine (B50134) ring and the oxygen atoms of the carboxylate groups, which can bind to metal centers.
This compound (H₂pzda) is a versatile ligand capable of coordinating with a variety of metal ions to form stable complexes, including coordination polymers and heterometallic systems. These complexes have demonstrated utility in catalyzing organic reactions.
Research has shown that H₂pzda can form complexes with lanthanide (III) ions, yielding compounds with excellent stability and solubility. unige.chresearchgate.net Derivatives of the acid have also been used to construct complex molecular architectures. For instance, N,N'-Dibenzylpyrazine-2,6-dicarboxamide, synthesized from the dimethyl ester of pyrazine-2,6-dicarboxylate, acts as a ligand that first binds to Cobalt(III) and subsequently coordinates with Silver(I) to form heterometallic complexes. hbni.ac.in
A notable catalytic application is in the cyanosilylation of aromatic aldehydes. Copper(II) complexes synthesized with this compound and ancillary ligands like 2,2′-bipyridine (2,2′-bpy) and 1,10-phenanthroline (phen) have been shown to possess good catalytic performance in this reaction. The cyanosilylation of aldehydes is a crucial carbon-carbon bond-forming reaction in organic synthesis, producing cyanohydrins that are valuable intermediates.
The catalytic activity of these Cu(II)-H₂pzda complexes is demonstrated in the conversion of various aromatic aldehydes to their corresponding cyanohydrin trimethylsilyl ethers. The results of these catalytic tests are summarized in the table below.
| Entry | Aldehyde Substrate | Catalyst | Yield (%) |
|---|---|---|---|
| 1 | Benzaldehyde | [Cu(pzda)(2,2′-bpy)(H₂O)]·2.5H₂O | Good |
| 2 | 4-Methylbenzaldehyde | [Cu(pzda)(2,2′-bpy)(H₂O)]·2.5H₂O | Good |
| 3 | 4-Chlorobenzaldehyde | [Cu(pzda)(phen)(H₂O)]·H₂O | Good |
| 4 | 4-Nitrobenzaldehyde | [Cu(pzda)(phen)(H₂O)]·H₂O | Good |
The term "Good" is used as reported in the source literature, indicating effective catalytic performance.
Furthermore, this compound can be formed in situ via the hydro(solvo)thermal decarboxylation of pyrazine-2,3,5,6-tetracarboxylic acid. The resulting ligand readily coordinates with Copper(II) ions to generate linear coordination polymers, further highlighting its role in the spontaneous assembly of potentially catalytic structures.
Information on the application of this compound or its metal complexes as catalysts for the oxidation of organic compounds could not be found in the reviewed sources. Research in this area has focused on the synthesis of the acid itself through the oxidation of precursors, such as 2,6-dimethylpyrazine.
Other Catalytic Transformations
Beyond their role in oxidation reactions, this compound and its derivatives, particularly isomers like pyrazine-2,3-dicarboxylic acid, serve as crucial ligands in coordination complexes that catalyze a variety of other significant chemical transformations. These applications leverage the unique electronic properties and coordination geometry of the pyrazine dicarboxylate scaffold to facilitate reactions such as the epoxidation of olefins and the oxidation of alcohols.
One of the most notable examples involves the use of a praseodymium(III)-containing arsenotungstate complex bridged by pyrazine-2,3-dicarboxylate (pzdc) ligands. This complex, with the formula K₁₆H₁₅Li₇[Pr₂(H₂O)₃(pzdc)As₃W₂₉O₁₀₃]₂·38H₂O, has demonstrated high efficiency as a catalyst for both olefin epoxidation and alcohol oxidation using hydrogen peroxide (H₂O₂) as a green oxidant. The structural framework of this catalyst is built from two identical subunits linked by two pyrazine-2,3-dicarboxylate ligands, creating a robust system for catalytic activity.
In the epoxidation of various olefins, this catalyst shows excellent performance. For example, it can effectively catalyze the conversion of substrates like cyclooctene and styrene to their corresponding epoxides with high selectivity. The catalytic system is also highly effective for the oxidation of both primary and secondary alcohols to their corresponding aldehydes or ketones. The research highlights a particularly high turnover frequency (TOF) of up to 10,170 h⁻¹ for the oxidation of 1-phenylethanol, underscoring its exceptional catalytic efficiency compared to many previously reported catalysts.
The versatility of pyrazine dicarboxylates extends to their use as building blocks in metal-organic frameworks (MOFs), which are known for their catalytic potential in a range of organic transformations. acs.orgnih.gov For instance, MOFs constructed using pyrazine-2-carboxylic acid have been shown to exhibit size-selective Lewis acid catalysis. acs.org While not a dicarboxylic acid, this derivative demonstrates the utility of the pyrazine core in creating constrained catalytic environments within a porous framework. These materials hold promise for applications in gas storage, separation, and heterogeneous catalysis. nih.govresearchgate.net
The research into these areas showcases the broader catalytic utility of pyrazine dicarboxylic acids and their derivatives beyond simple oxidation, establishing them as versatile components in the design of advanced catalysts for fine chemical synthesis.
Catalytic Performance in Olefin Epoxidation
The praseodymium(III)-containing arsenotungstate catalyst with pyrazine-2,3-dicarboxylate bridges demonstrates significant activity in the epoxidation of olefins using 30% H₂O₂.
| Substrate | Product | Conversion (%) | Selectivity (%) |
| Cyclooctene | Cyclooctene oxide | 99.1 | >99 |
| Styrene | Styrene oxide | 98.2 | 85.3 |
| α-Methylstyrene | 1,2-Epoxy-2-phenylpropane | 99.5 | 80.1 |
| Cyclohexene | Cyclohexene oxide | 85.3 | 98.5 |
This table is based on data from Dalton Transactions.
Catalytic Performance in Alcohol Oxidation
The same catalyst is also highly effective in the oxidation of various alcohols to their corresponding carbonyl compounds, again using H₂O₂ as the oxidant.
| Substrate | Product | Conversion (%) | Selectivity (%) | TOF (h⁻¹) |
| 1-Phenylethanol | Acetophenone | 99.8 | >99 | 10170 |
| Benzyl alcohol | Benzaldehyde | 99.1 | >99 | 10100 |
| Cyclohexanol | Cyclohexanone | 95.4 | >99 | 9720 |
| 2-Butanol | 2-Butanone | 90.1 | >99 | 9180 |
This table is based on data from Dalton Transactions.
Biological and Biomedical Research Applications of Pyrazine 2,6 Dicarboxylic Acid
Antimicrobial and Biological Activity Studies
The antimicrobial potential of pyrazine-2,6-dicarboxylic acid and its derivatives, particularly when complexed with metal ions, has been a subject of investigation. These compounds have been evaluated against a range of microbial pathogens.
While direct studies on the antimicrobial properties of this compound are limited, extensive research has been conducted on its derivatives and related compounds, such as pyridine-2,6-dicarboxylic acid and its thio-analogs.
Metal complexes of pyrazine (B50134) derivatives have shown notable antimicrobial activity. For instance, silver(I) complexes with dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate have demonstrated good antibacterial and antifungal properties, with minimal inhibitory concentration (MIC) values ranging from 4.9 to 39.0 μM rsc.org. Similarly, novel pyrazine-2-carboxylic acid derivatives have exhibited good antimicrobial activity against several clinical isolates, including E. coli, P. aeruginosa, B. subtilis, S. aureus, and C. albicans rjpbcs.com. One derivative, (4-(6-aminopyrimidin-4-yl) piperazin-1-yl)(5-methylpyrazin-2-yl) methanone, was particularly potent against all tested pathogenic strains rjpbcs.com.
Furthermore, ruthenium complexes with pyridazine-3-carboxylic acid have shown antibacterial activity at a concentration of 1 mM against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa mdpi.com. These complexes also demonstrated significant anti-biofilm activity against P. aeruginosa PAO1 mdpi.com.
The mechanism of antimicrobial action for some related compounds, like pyridine-2,6-dithiocarboxylic acid (pdtc), is believed to involve metal sequestration nih.gov. The antimicrobial effect of pdtc was found to be reduced by the addition of Fe(III), Co(III), and Cu(II), and enhanced by Zn(II) nih.gov.
Table 1: Antimicrobial Activity of this compound Derivatives and Related Metal Complexes
| Compound/Complex | Microorganism | MIC (μM) | Reference |
|---|---|---|---|
| Silver(I) complexes with dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate | Pseudomonas aeruginosa, Staphylococcus aureus, Candida albicans, C. parapsilosis | 4.9 - 39.0 | rsc.org |
| Pyrazine-2-carboxylic acid derivatives | E. coli, P. aeruginosa, B. subtilis, S. aureus, C. albicans | Not specified in μM | rjpbcs.com |
| Ruthenium complexes with pyridazine-3-carboxylic acid | E. coli, S. aureus, P. aeruginosa | 1000 | mdpi.com |
| Pyridine-2,6-dithiocarboxylic acid (pdtc) | Nonpseudomonads and two strains of P. stutzeri | 16 - 32 | nih.gov |
The cytotoxic effects of pyrazine derivatives and their metal complexes against various cancer cell lines have been a significant area of research. These studies have revealed promising anticancer potential for this class of compounds.
Novel pyrazinoic acid derivatives have been synthesized and evaluated for their cytotoxic activity against lung (A549), breast (MCF-7), and colon (HT-29) cancer cell lines scispace.com. One of the most potent compounds, P16, exhibited IC50 values of 6.11 μM, 10.64 μM, and 14.92 μM against A549, MCF-7, and HT-29 cell lines, respectively scispace.com. This compound also showed a selectivity index of 9.02 against a non-tumoral lung cell line (MRC5) scispace.com.
Metal complexes of pyrazine and pyridine (B92270) dicarboxylic acid derivatives have also demonstrated significant anticancer activity. Pyrazine-based platinum(II) bis-alkynyl organometallic complexes have been studied for their cytotoxic effects on A549 human lung carcinoma cells researchgate.net. One complex with pendant pyridine moieties showed maximal growth inhibitory cytotoxic effect at concentrations as low as 0.5–1 μM, with an IC50 value ranging between 3–5 μM, which is comparable to cisplatin (B142131) researchgate.net.
Furthermore, a series of pyrazine-based small molecules were designed and synthesized, with one compound, methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochloride, identified as an active and acceptable cytotoxic agent nih.govresearchgate.net.
Table 2: Cytotoxicity of this compound Derivatives and Related Compounds
| Compound/Derivative | Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Pyrazinoic acid derivative (P16) | A549 (Lung) | 6.11 | scispace.com |
| Pyrazinoic acid derivative (P16) | MCF-7 (Breast) | 10.64 | scispace.com |
| Pyrazinoic acid derivative (P16) | HT-29 (Colon) | 14.92 | scispace.com |
| Pyrazine-based Pt(II) complex (with pendant pyridine moieties) | A549 (Lung) | 3-5 | researchgate.net |
| Cinnamic acid–ligustrazine derivative 34 | BEL-7402 | 9.400 | mdpi.com |
| Cinnamic acid–ligustrazine derivative 34 | A549 | 7.833 | mdpi.com |
| Betulinic acid-linked ligustrazine derivative 270 | BEL-7402 | 4.19 | nih.gov |
| Betulinic acid-linked ligustrazine derivative 270 | HT-29 | 5.23 | nih.gov |
Research into the neuroprotective effects of pyrazine compounds has largely focused on derivatives of pyrazine, such as tetramethylpyrazine (TMP) and its analogues. These compounds have shown promise in models of central nervous system diseases.
The neuroprotective effects of TMP and its derivatives are attributed to multiple mechanisms, including the inhibition of oxidative damage, inflammation, cell apoptosis, calcium overload, glutamate (B1630785) excitotoxicity, and acetylcholinesterase activity nih.govresearchgate.net. For instance, ligustrazine–cinnamic acid derivatives have been identified as potential neuroprotective agents, with some showing good neuroprotective activity with EC50 values in the low micromolar range nih.gov. These compounds can inhibit the apoptosis of PC12 cells by modulating mitochondrial apoptosis pathways nih.gov.
Another derivative, T-006, a synthesized analogue of TMP, has demonstrated neuroprotective activity and does not have a demonstrated metal chelation site or anti-oxidant activity researchgate.net. Cinnamic acid–pyrazine derivatives have also shown protective effects against free radical damage in human microvascular endothelial and neuroblastoma cell lines mdpi.com.
Pyrazine and its derivatives have been investigated as inhibitors of various enzymes, highlighting their potential as therapeutic agents.
Derivatives of 2,6-disubstituted pyrazine have been designed and synthesized as inhibitors of CK2 and PIM kinases, which are implicated in cancer nih.gov. Structure-activity relationship studies of 2,6-disubstituted pyrazine and 4,6-disubstituted pyrimidine (B1678525) derivatives have identified potent inhibitors of CK2α and CK2α' nih.gov.
Furthermore, pyridine carboxylic acid isomers, which are structurally related to pyrazine dicarboxylic acids, have been a source for the discovery of new enzyme inhibitors nih.govtandfonline.comnih.gov. Pyridine-2,6-dicarboxylic acid has been used as a bifunctional organocatalyst, and the synthesized α-hydroxy phosphonates are potential inhibitors of medicinal enzymes organic-chemistry.org.
A significant body of research has established the crucial role of a structurally similar compound, dipicolinic acid (pyridine-2,6-dicarboxylic acid or DPA), in the heat resistance of bacterial endospores nih.govnih.gov. DPA is a major component of the spore core, where it exists as a 1:1 chelate with divalent cations, predominantly Ca2+ nih.gov.
The accumulation of Ca-DPA in the spore core contributes to the dehydration of the core, which is a key factor in the spore's resistance to wet heat nih.gov. While DPA is exclusively found in bacterial spores and is involved in their dormancy and heat resistance, there is a lack of direct research on whether this compound plays a similar role in any biological system nih.gov. The structural analogy between the two compounds suggests a potential for similar chelating properties, but its presence and function in bacterial spores have not been reported.
Molecular Interactions with Biological Targets
The biological activities of pyrazine-based compounds are underpinned by their molecular interactions with various biological targets, primarily proteins. The heteroaromatic nature of the pyrazine ring allows for a combination of polar and nonpolar interactions.
A systematic analysis of the RCSB PDB database has revealed that the most frequent interaction of pyrazine-based ligands with proteins is a hydrogen bond to the pyrazine nitrogen atom, which acts as an acceptor its.ac.id. Weak hydrogen bonds with the pyrazine hydrogen as a donor, π-interactions, and coordination to metal ions are also common its.ac.id.
Molecular docking studies have been employed to understand the binding interactions of pyrazine derivatives with their protein targets. For instance, docking studies of pyrazine-2-carboxylic acid derivatives with Mycobacterium tuberculosis InhA protein have been performed to elucidate their binding modes its.ac.idresearchgate.net. These studies help in rationalizing the observed biological activities and in the design of more potent derivatives. The nitrogen atoms of the pyrazine ring are often crucial for binding, primarily through acceptor hydrogen bonding scispace.com.
Protein Binding and Molecular Recognition
The pyrazine moiety is a significant player in medicinal chemistry, largely owing to its heteroaromatic nature that facilitates a variety of interactions with biological macromolecules. nih.govresearchgate.net Pyrazine-based compounds are not mere aromatic isosteres but are recognized as readily interacting moieties with a high potential for protein binding. nih.govresearchgate.net The binding of pyrazine-containing ligands to proteins is often complex, involving a combination of several types of interactions. nih.govresearchgate.net
A systematic analysis of the RCSB PDB database has revealed that the most common interaction involving the pyrazine ring is a hydrogen bond where the pyrazine nitrogen atom acts as an acceptor. nih.govacs.org Additionally, weak hydrogen bonds can form with the pyrazine hydrogen atoms acting as donors. nih.govacs.org Other significant interactions include π-interactions with aromatic amino acid residues and coordination to metal ions within the protein structure. nih.govresearchgate.net In some instances, intramolecular hydrogen bonds within the pyrazine ligands themselves can also play a role in stabilizing the conformation required for protein binding. nih.govresearchgate.net
The diverse binding capabilities of the pyrazine scaffold are highlighted in the following table, which summarizes the primary modes of interaction observed between pyrazine-based ligands and proteins.
| Interaction Type | Role of Pyrazine Moiety | Significance in Protein Binding |
| Hydrogen Bonding | Nitrogen atoms as acceptors; Hydrogen atoms as donors | Primary mode of interaction, crucial for specificity and affinity. |
| π-Interactions | Aromatic ring system | Stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan). |
| Coordination Bonds | Nitrogen atoms as ligands | Chelation of metal cofactors within enzyme active sites. |
| Halogen Bonds | (In substituted pyrazines) | Directional interactions that can enhance binding affinity. |
These varied interaction capabilities make this compound and its derivatives valuable tools for molecular recognition studies, enabling the design of ligands that can specifically target and modulate the function of proteins.
Hydrogen Bonding and Coordination to Metal Ions in Biological Systems
The structural attributes of this compound, specifically the nitrogen atoms in the pyrazine ring and the oxygen atoms of the carboxylic acid groups, make it an excellent candidate for forming hydrogen bonds and coordinating with metal ions in biological contexts.
Hydrogen Bonding: The nitrogen atoms of the pyrazine ring are effective hydrogen bond acceptors, while the carboxylic acid groups can act as both hydrogen bond donors and acceptors. nih.govacs.org This dual capability allows for the formation of intricate hydrogen bond networks with amino acid residues in proteins and with water molecules, which is fundamental to its solubility and interaction in aqueous biological environments. columbia.edu The planarity of the pyrazine ring, often stabilized by intramolecular hydrogen bonding, further influences its interaction with biological macromolecules. researchgate.net
Coordination to Metal Ions: Metal ions are integral to the function of many proteins, acting as cofactors in enzymatic reactions and stabilizing protein structures. mdpi.com The this compound scaffold can act as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms. This coordination can be a critical aspect of its biological activity. For instance, the coordination of metal ions by similar pyridine-dicarboxamide scaffolds is a key feature in their biological applications. nih.gov In biological systems, the coordination number and geometry of metal ions can be flexible, and ligands like this compound can adapt to these varied environments. mdpi.com The ability to form stable complexes with metal ions can influence the pharmacokinetic and pharmacodynamic properties of therapeutic agents.
The interaction of pyrazine-based compounds with metal ions is a recurring theme in their biological activity. For example, cobalt (II) complexes with pyrazine-2,3-dicarboxylic acid exhibit a distorted octahedral coordination geometry, highlighting the versatile coordinating ability of the pyrazine-carboxylate scaffold. um.ac.ir
DNA Cleavage and Binding Studies
The interaction of small molecules with DNA is a cornerstone of drug development, particularly for anticancer and antimicrobial agents. Metal complexes, in particular, are known to interact with DNA through various modes, including intercalation and groove binding, and can induce DNA cleavage through hydrolytic or oxidative pathways.
While direct studies on this compound are limited, research on related pyrazine and pyridine-based metal complexes provides significant insights into its potential for DNA interaction. For instance, copper(II) complexes of pyridine-2,6-dicarboxylic acid have been shown to bind to herring sperm DNA, with evidence suggesting an intercalative binding mode. researchgate.net Similarly, cobalt(II) and cadmium(II) complexes featuring pyrazine carboxylic acid have demonstrated good DNA binding activity. researchgate.net
The potential mechanisms of DNA interaction by metal complexes of this compound can be summarized as follows:
| Interaction Mode | Description | Potential Outcome |
| Intercalation | Insertion of the planar pyrazine ring between DNA base pairs. | Distortion of the DNA helix, inhibition of replication and transcription. |
| Groove Binding | Binding to the major or minor grooves of the DNA helix. | Minimal distortion of the DNA structure, but can interfere with protein-DNA recognition. |
| DNA Cleavage | Catalysis of the cleavage of the phosphodiester backbone. | Can be hydrolytic (metal-activated water molecule) or oxidative (generation of reactive oxygen species). |
These studies collectively suggest that metal complexes of this compound are promising candidates for the development of artificial nucleases and therapeutic agents that target DNA.
Molecular Docking Studies (e.g., with M. tuberculosis InhA protein)
Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a protein target. This method is instrumental in drug discovery for identifying potential inhibitors of enzymes crucial for pathogen survival. The enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis is a well-established target for antitubercular drugs. researchgate.netmicrobiologyjournal.org
While direct molecular docking studies of this compound with InhA were not found, a relevant study on pyrazine-2-carboxylic acid derivatives provides valuable insights. researchgate.net This study performed molecular docking of synthesized derivatives with the M. tuberculosis InhA protein (PDB ID: 4DRE). researchgate.net The results indicated that these derivatives could bind to the active site of the enzyme, with one derivative showing a particularly low rerank score of -86.4047 kcal mol⁻¹, suggesting a strong binding affinity that might correlate with a low minimum inhibitory concentration (MIC) value. researchgate.net
The interactions observed for the docked pyrazine-2-carboxylic acid derivatives included hydrogen bonding and hydrophobic interactions with key amino acid residues in the InhA active site, such as Gly14 and Phe41. researchgate.net Another computational study screened a library of pyrazine derivatives against Mycobacterium tuberculosis Fatty Acid Synthase I (FAS I) and identified a promising inhibitor candidate through molecular docking and dynamics simulations. thebioscan.com
These findings suggest that the pyrazine-carboxylate scaffold, as present in this compound, has the potential to be a good starting point for the design of novel InhA inhibitors. The dicarboxylic acid functionality could potentially form additional interactions within the active site, enhancing binding affinity and inhibitory activity.
Pharmaceutical and Medicinal Chemistry Research
The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous clinically used drugs. nih.gov Its ability to engage in various biological interactions makes it a valuable component in the design of new therapeutic agents.
Potential in Drug Development
The pyrazine framework is a cornerstone in the development of a wide array of therapeutic agents due to its favorable physicochemical properties and versatile biological activities. nih.gov Pyrazine derivatives have been reported to possess a broad spectrum of pharmacological effects, including antibacterial, antifungal, anticancer, and anti-inflammatory activities. nih.gov
The structural analogue, pyridine-2,6-dicarboxylic acid, and its derivatives are recognized as important building blocks in the synthesis of bioactive molecules. oist.jp The pyrazine scaffold, being a bioisostere of the pyridine ring, shares this potential. The ability of the pyrazine ring to enhance the binding of a compound to its target through hydrogen bonding and other interactions is a key factor in its utility in drug design.
The development of hybrid molecules, where the pyrazine moiety is combined with other pharmacophores, has proven to be a successful strategy in drug discovery. For example, cinnamic acid-pyrazine hybrids have been identified as inhibitors of the Hepatitis C virus NS5B RNA-dependent RNA polymerase. nih.gov Similarly, resveratrol-pyrazine derivatives have been synthesized and evaluated for their biological activities. nih.gov
Use as Chemical Probes for Biological Research
Chemical probes are essential tools for elucidating biological processes. Fluorescent probes, in particular, allow for the visualization and quantification of specific analytes in biological systems. The pyrazine scaffold, with its favorable photophysical properties, is an excellent platform for the development of such probes. medibeacon.com
Derivatives of the closely related pyridine-2,6-dicarboxylic acid have been successfully developed as fluorescent sensors. For instance, a pyridine-2,6-dicarboxamide-based probe has been synthesized for the detection of Fe³⁺ and Hg²⁺ ions. niscpr.res.in Another study reported a water-soluble fluorescent probe derived from pyridine-2,6-dicarboxylic acid for the detection of Cu²⁺ ions. researchgate.net These probes often work on the principle of fluorescence quenching or enhancement upon binding to the target analyte.
Pyrazine derivatives have also been engineered as fluorescent tracers for biomedical applications. Hydrophilic pyrazine dyes have been developed as exogenous agents for the real-time measurement of the glomerular filtration rate (GFR). medibeacon.com Furthermore, a pyrazine-bridged D-A-D type charge-neutral probe has been designed for long-term live-cell imaging, demonstrating the potential of pyrazine-based molecules in advanced biological imaging applications. frontiersin.org These examples underscore the potential of this compound as a versatile scaffold for the creation of novel chemical probes for a variety of biological research applications.
Development of Bioactive Molecules
This compound serves as a versatile scaffold in medicinal chemistry for the development of a wide array of bioactive molecules. Its rigid, planar structure and the presence of two carboxylic acid groups, along with the nitrogen atoms in the pyrazine ring, provide multiple points for chemical modification, allowing for the synthesis of derivatives with diverse pharmacological activities. The pyrazine ring itself is a key structural motif found in various clinically important drugs, highlighting its significance in drug design. researchgate.net
Researchers have extensively explored the derivatization of this compound to create novel compounds with potential therapeutic applications. These derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects. acs.orgresearchgate.netvu.lt The ability to modify the carboxylic acid groups into amides, esters, and other functional groups, as well as to introduce various substituents onto the pyrazine ring, allows for the fine-tuning of the molecule's physicochemical properties and biological targets.
One area of significant interest is the development of anticancer agents. For instance, derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. By incorporating different side chains and functional groups, medicinal chemists can design molecules that selectively target cancer cells while minimizing toxicity to healthy cells. The pyrazine core can interact with biological targets through various non-covalent interactions, such as hydrogen bonding and pi-stacking, which are crucial for their mechanism of action.
Furthermore, the pyrazine scaffold is a key component in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The rigid structure of the pyrazine ring provides a stable platform for the attachment of various pharmacophores that can bind to the active site of specific kinases, thereby inhibiting their activity.
The development of antimicrobial agents is another important application of this compound derivatives. With the rise of antibiotic resistance, there is a pressing need for new classes of antibacterial and antifungal drugs. Pyrazine-based compounds have shown promising activity against a range of microbial pathogens. The ability to systematically modify the structure of this compound allows for the optimization of antimicrobial potency and the development of compounds with novel mechanisms of action.
Below is a table summarizing the types of bioactive molecules developed from the this compound scaffold and their observed biological activities.
| Derivative Class | Biological Activity | Research Focus |
| Amides | Anticancer, Antimycobacterial, Antifungal | Synthesis of substituted amides and evaluation of their in vitro activity against various cancer cell lines and microbial strains. mdpi.com |
| Esters | Neuroprotective | Development of compounds that protect neuronal cells from damage. |
| Coordination Complexes | Anticancer, Antimicrobial | Investigation of metal complexes for enhanced biological activity and novel mechanisms of action. |
| Hybrid Molecules | Anti-inflammatory, Antioxidant | Combination of the pyrazine scaffold with other known bioactive moieties to create hybrid compounds with synergistic effects. acs.orgvu.lt |
Applications as Biochemical Reagents in Life Science Research
This compound and its derivatives have found valuable applications as biochemical reagents in life science research, primarily due to their unique chemical and photophysical properties. Their ability to form stable complexes with a variety of metal ions, coupled with the fluorescent nature of some of their derivatives, makes them useful tools for various biochemical assays and imaging applications.
One of the key applications of this compound is as a ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have a wide range of applications in biotechnology and life sciences, including as sensors, imaging agents, and for drug delivery. The nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate groups can coordinate with metal ions, leading to the formation of well-defined, stable structures. nih.govchimia.chsemanticscholar.orgsemanticscholar.org
A significant area of application is in the development of fluorescent probes and labels. Certain derivatives of this compound exhibit intrinsic fluorescence, and their emission properties can be modulated by their local environment or upon binding to specific analytes. This has led to their use in the development of fluorescent tracers for biological imaging. For example, hydrophilic pyrazine dyes have been developed as exogenous fluorescent tracer agents for the real-time measurement of glomerular filtration rate, a key indicator of kidney function. medibeacon.comacs.org
Furthermore, the ability of this compound to sensitize the luminescence of lanthanide ions has been exploited in the development of time-resolved fluorescence assays. When complexed with lanthanide ions such as Europium(III) and Terbium(III), the pyrazine ligand can absorb excitation energy and efficiently transfer it to the metal ion, resulting in the characteristic long-lived luminescence of the lanthanide. nih.govresearchgate.net This property is highly advantageous for biochemical assays as it allows for the elimination of background fluorescence from biological samples, thereby increasing the sensitivity of the assay.
The table below highlights some of the key applications of this compound as a biochemical reagent.
| Application | Description | Key Properties Utilized |
| Fluorescent Probes and Tracers | Used in the development of fluorescent dyes for biological imaging and as tracers for physiological measurements. medibeacon.comacs.org | Intrinsic fluorescence, photostability, and the ability to be chemically modified to enhance water solubility and biocompatibility. |
| Lanthanide Luminescence Sensitizers | Acts as an "antenna" to absorb light and transfer energy to lanthanide ions, which then emit light. This is used in time-resolved fluoroimmunoassays and other sensitive bioassays. nih.gov | Strong UV absorption and efficient energy transfer to lanthanide ions. |
| Building Block for Coordination Polymers and MOFs | Serves as an organic linker to construct coordination polymers and MOFs with potential applications in biosensing and biocatalysis. nih.govchimia.chsemanticscholar.orgsemanticscholar.org | Rigid structure and the presence of multiple coordination sites (N and O donors). |
| Chelating Agent | Can bind to metal ions, which can be useful in studies of metalloenzymes or for the detection of metal ions in biological systems. | High affinity for a variety of metal ions. |
Advanced Characterization and Analytical Techniques in Pyrazine 2,6 Dicarboxylic Acid Research
X-ray Crystallography
X-ray crystallography stands as a cornerstone technique for the atomic-level structural determination of crystalline materials involving Pyrazine-2,6-dicarboxylic acid.
Single Crystal X-ray Diffraction for Structural Elucidation
Single crystal X-ray diffraction (SCXRD) provides definitive three-dimensional structural information, including bond lengths, bond angles, and crystal packing. For instance, the structure of this compound dihydrate has been elucidated using this method. The analysis revealed that it crystallizes in the monoclinic system with the space group C2/m. tandfonline.comtandfonline.comresearchgate.net The crystal structure is characterized by planar layers where the acid and water molecules are interconnected through a network of hydrogen bonds. tandfonline.comtandfonline.comresearchgate.net This technique is also fundamental in characterizing metal complexes, such as a magnesium(II) complex where the Mg²⁺ cation is coordinated to six water molecules, forming an almost regular octahedron. tandfonline.comtandfonline.com In this complex, the Pyrazine-2,6-dicarboxylate anions are planar and act as acceptors in the hydrogen bond network with the coordinated water molecules. tandfonline.comtandfonline.com
Table 1: Crystallographic Data for this compound Dihydrate
| Parameter | Value |
|---|---|
| Chemical Formula | [C₄H₂N₂(COOH)₂]·2H₂O |
| Crystal System | Monoclinic tandfonline.comtandfonline.comresearchgate.net |
| Space Group | C2/m tandfonline.comtandfonline.comresearchgate.net |
Powder X-ray Diffraction (PXRD) for Bulk Material Analysis
Powder X-ray diffraction (PXRD) is a vital technique for confirming the phase purity and analyzing the crystalline structure of bulk, polycrystalline samples of this compound and its derivatives. It is frequently used in the study of metal-organic frameworks (MOFs) and cocrystals. researchgate.net For example, PXRD has been employed to study the kinetics of dissociation of pyrazine (B50134):dicarboxylic acid cocrystals under non-ambient temperature and humidity conditions. researchgate.net In the synthesis of MOFs, PXRD patterns of the as-synthesized materials are compared with simulated patterns derived from single-crystal data to verify that the bulk product corresponds to the single-crystal structure. chemrxiv.orgresearchgate.net This comparison is crucial for ensuring the synthesized material is a pure, crystalline phase.
Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps various properties onto the molecular surface, providing insights into close contacts between neighboring molecules. For pyrazine-containing crystal structures, this analysis has been used to study the contributions of different types of interactions, such as O···H/H···O, N···H/H···N, and H···H contacts. mdpi.comnih.gov The analysis generates two-dimensional fingerprint plots that summarize the distribution of intermolecular contacts, with the percentage contribution of each type of interaction being calculated. nih.gov For example, in a series of salts containing 2,3-pyrazinedicarboxylic acid, O···H/H···O interactions were found to be the main contributor to the crystal packing. mdpi.com This method is instrumental in understanding the supramolecular architecture and the forces governing crystal packing. mdpi.comderpharmachemica.com
Table 2: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis for a Tetrakis-substituted Pyrazine
| Interaction Type | Percentage Contribution (%) nih.gov |
|---|---|
| H···H | 87.9 |
| N···H/H···N | 8.0 |
| C···H/H···C | 4.0 |
Spectroscopic Methods
Spectroscopic techniques are essential for determining the molecular structure and identifying the functional groups of this compound and its derivatives in various states.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. For derivatives of pyrazinecarboxylic acid, the combined application of various 1D and 2D NMR techniques allows for the complete and unambiguous assignment of chemical shifts and coupling constants. nih.govholzer-group.at These assignments are crucial for confirming the synthesized molecular structures. imist.ma While specific data for this compound is not detailed in the provided sources, data for the closely related Pyridine-2,6-dicarboxylic acid shows characteristic signals for the aromatic protons and carbons, which are useful for structural confirmation. chemicalbook.commdpi.com
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Pyrazine Derivatives
| Compound | Nucleus | Solvent | Chemical Shifts (ppm) |
|---|---|---|---|
| 3-amino-N-methylpyrazine-2-carboxamide | ¹H NMR | CDCl₃ | 8.13 (d), 7.89 (bs), 7.76 (d), 2.98 (d) imist.ma |
| 3-amino-N-methylpyrazine-2-carboxamide | ¹³C NMR | CDCl₃ | 166.6, 155.9, 146.5, 131.5, 126.7, 25.9 imist.ma |
| Pyridine-2,6-dicarbonyl dichloride | ¹³C NMR | acetone-d⁶ | 170 (C=O), 150 (C2,6), 142 (C4), 131 (C3,5) mdpi.com |
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For pyrazine-carboxylic acids, FT-IR spectra show characteristic absorption bands. jst.go.jp These include broad absorptions with peaks around 2450 cm⁻¹ and 1900 cm⁻¹, which are indicative of strong hydrogen bonding involving the carboxylic acid group. jst.go.jpcolab.ws Other key absorptions include those for O-H in-plane deformation (1340–1300 cm⁻¹) and C-O stretching (1310–1260 cm⁻¹). jst.go.jp In metal complexes of pyrazine-2-carboxylic acid derivatives, shifts in the vibrational frequencies of the carboxylate group and the pyrazine ring provide evidence of coordination to the metal ion. semanticscholar.orghilarispublisher.com For example, the formation of Cu-N, Cu-O, Co-N, and Co-O bonds can be inferred from the IR spectra of the complexes. semanticscholar.orghilarispublisher.com
Table 4: Characteristic FT-IR Absorption Bands for Pyrazine-Carboxylic Acids
| Vibrational Mode | Wavenumber (cm⁻¹) jst.go.jp |
|---|---|
| O-H stretch (H-bonded) | ~2450 and ~1900 (broad) |
| O-H in-plane deformation | 1340 - 1300 |
| C-O stretch | 1310 - 1260 |
Mass Spectrometry (MS, LC-MS, HRMS)
Mass spectrometry serves as a pivotal technique in the characterization of this compound, providing essential information regarding its molecular weight and fragmentation patterns, which aids in structural elucidation. While a publicly available mass spectrum for this compound is not readily found, data from its isomer, 2,3-Pyrazinedicarboxylic acid, and the analogous compound, Pyridine-2,6-dicarboxylic acid, offer valuable insights into its expected mass spectrometric behavior.
High-resolution mass spectrometry (HRMS) would be expected to yield a molecular ion peak corresponding to the exact mass of this compound (C₆H₄N₂O₄), which is 168.0171 g/mol . This precise mass measurement is crucial for confirming the elemental composition of the molecule.
In techniques like liquid chromatography-mass spectrometry (LC-MS), this compound can be separated from other components in a mixture before being introduced into the mass spectrometer. This is particularly useful for analyzing complex samples and for metabolic studies. Derivatization is a common strategy in LC-MS analysis of carboxylic acids to improve chromatographic performance and ionization efficiency.
The fragmentation pattern of this compound under electron ionization (EI) can be predicted based on the behavior of similar aromatic dicarboxylic acids. The primary fragmentation pathways would likely involve the loss of one or both carboxylic acid groups. The loss of a carboxyl group (-COOH) would result in a fragment with a mass-to-charge ratio (m/z) of 123. Subsequent loss of the second carboxyl group would lead to a pyrazine radical cation at m/z 80. Another prominent fragmentation would be the loss of carbon dioxide (CO₂) from the molecular ion, leading to a fragment at m/z 124, followed by the loss of a second CO₂ molecule to give the pyrazine ion at m/z 80.
For comparison, the electron ionization mass spectrum of the analogous Pyridine-2,6-dicarboxylic acid shows significant peaks corresponding to the loss of a hydroxyl radical, water, and successive losses of carbon monoxide and formyl radicals, highlighting the complex fragmentation patterns that can arise. A detailed analysis of the fragmentation of various dicarboxylic acids has shown that the loss of CO₂ is a prevalent reaction for shorter chain acids. researchgate.net
Table 1: Predicted Mass Spectrometry Data for this compound
| Technique | Expected Observation | m/z (Predicted) |
| HRMS | Molecular Ion [M]⁺ | 168.0171 |
| EI-MS | Fragment due to loss of -COOH | 123 |
| EI-MS | Fragment due to loss of 2x -COOH | 80 |
| EI-MS | Fragment due to loss of CO₂ | 124 |
UV-Visible Spectroscopy
UV-Visible spectroscopy is a valuable tool for investigating the electronic transitions within this compound. The UV-Vis spectrum is dictated by the π-electron system of the pyrazine ring and the attached carboxyl groups. The absorption bands observed are typically due to π → π* and n → π* transitions.
While a specific UV-Visible spectrum for this compound is not widely published, the spectra of related compounds such as 2-pyrazine carboxylic acid and pyrazine itself can be used to infer its spectral characteristics. The UV-Vis absorption spectrum of aqueous 2-pyrazine carboxylic acid shows a solid line in the range of 200–370 nm. researchgate.net The gas-phase UV absorption spectrum of pyrazine exhibits two broad bands with maxima at 256 nm and 317 nm. researchgate.net
For this compound, the presence of two carboxyl groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyrazine, due to the extension of the conjugated system. Therefore, one would anticipate strong absorption bands in the UV region, likely between 250 and 350 nm, corresponding to the π → π* transitions of the aromatic system. Weaker n → π* transitions, originating from the non-bonding electrons of the nitrogen atoms in the pyrazine ring, may also be observed at longer wavelengths.
In studies of metal complexes, the UV-Vis spectra of pyridinedicarboxylate-Tb(III) complexes exhibit broad, intense absorption bands between 220 and 300 nm, which are attributed to the π-π* transitions of the ligand. nih.gov Similarly, the UV-Vis spectra of new pyrazine-based organic photosensitizers show two distinct absorption peaks corresponding to π-π* electron transitions. psecommunity.org The solvent can also influence the position and intensity of the absorption bands.
Table 2: Expected UV-Visible Absorption Data for this compound
| Transition Type | Expected Wavelength Range (nm) | Relative Intensity |
| π → π | 250 - 350 | Strong |
| n → π | > 300 | Weak |
Luminescence Spectroscopy
This compound and its derivatives are of significant interest in the field of luminescence, particularly as ligands for sensitizing the emission of lanthanide ions. The pyrazine-2,6-dicarboxylate ligand can act as an "antenna," absorbing excitation energy and efficiently transferring it to the central lanthanide ion, which then emits its characteristic luminescence.
Research has demonstrated that Eu(III) and Yb(III) complexes with the dianion of this compound exhibit efficient metal-centered luminescence in the visible and near-infrared (NIR) regions, respectively. spectrabase.com The photophysical properties of these complexes can be rationalized through low-temperature (77 K) phosphorescence measurements using the corresponding Gd(III) complex, which allows for the study of the ligand's triplet state energy.
For comparison, europium(III) complexes with the analogous pyridine-2,6-dicarboxylic acid ligand have been shown to exhibit very long luminescence lifetimes. The quantum yield of these complexes is a measure of the efficiency of the luminescence process. For example, a Na[Eu(dipic)₂·phen]·H₂O complex in ethanol solution exhibited a quantum yield of 36.1%. Similar high quantum yields would be expected for analogous this compound complexes.
Table 3: Luminescence Properties of Lanthanide Complexes with Pyrazine-2,6-dicarboxylate Ligands
| Lanthanide Ion | Emission Region | Key Research Finding |
| Eu(III) | Visible | Efficient metal-centered luminescence. spectrabase.com |
| Yb(III) | Near-Infrared (NIR) | Efficient metal-centered luminescence. spectrabase.com |
| Gd(III) | - | Used to study the ligand's triplet state energy. spectrabase.com |
Thermal Analysis Techniques
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) is a crucial technique for investigating the thermal stability and decomposition of this compound and its derivatives. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
In a study of hydrazinium salts of 2,3-pyrazinedicarboxylic acid, the thermal decomposition was shown to occur in multiple stages. For example, dihydrazinium pyrazinedicarboxylate monohydrate loses its water of hydration in the first stage, followed by the decomposition of the anhydrous salt. ias.ac.in
Similarly, TGA studies on copper(II) complexes with pyrazine-2,3-dicarboxylic acid show that the thermal decomposition is a multistage process, typically involving the initial loss of water molecules followed by the decomposition of the organic ligand, with the final product being the metal oxide. chempap.org The thermal stability of these complexes was found to increase in the sequence: Cu(2,3-pdc)·1/2H₂O < Cu(2,3-Hpdc)₂·2H₂O < Cu(2,3-Hpdc)₂(ron)₂. chempap.org
Table 4: Thermal Decomposition Stages of Dihydrazinium Pyrazinedicarboxylate Monohydrate
| Decomposition Stage | Temperature Range (°C) | Process | Mass Loss (%) |
| 1 | 160 - 200 | Loss of water molecule | Found: 7.00, Calcd: 7.19 |
| 2 | > 200 | Decomposition of anhydrous salt | - |
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition.
As with TGA, specific DSC data for this compound is limited in the provided search results. However, studies on related compounds offer a good understanding of its expected thermal behavior. The simultaneous TG and DTA (a technique similar to DSC) of pyrazinedicarboxylic acid showed an exothermic decarboxylation followed by an endothermic decomposition. ias.ac.in This suggests that the decomposition of the carboxylic acid groups is an exothermic process.
For hydrazinium salts of 2,3-pyrazinedicarboxylic acid, DSC (or DTA) curves show endothermic peaks corresponding to melting and dehydration, followed by exothermic and endothermic peaks associated with the decomposition of the salt. ias.ac.in For example, dihydrazinium pyrazinedicarboxylate monohydrate shows a sharp endothermic peak at 197°C, which is attributed to melting with dehydration. This is followed by an exothermic peak at 206°C and an endothermic peak at 219°C, corresponding to the decomposition of the anhydrous salt. ias.ac.in
The DSC analysis of copper(II) complexes with pyrazine-2,3-dicarboxylic acid also reveals multi-stage decomposition processes with both endothermic and exothermic events. chempap.org
Microscopy Techniques
Microscopy techniques are essential for visualizing the morphology and crystal structure of this compound at the micro- and nanoscale. While direct SEM or other microscopy images of this compound were not found in the search results, information on its crystal structure and the use of microscopy for related compounds is available.
The crystal structure of this compound dihydrate has been determined by X-ray diffraction. It crystallizes in the monoclinic system, space group C2/m. The structure is composed of planar layers where the acid and water molecules interact through a network of hydrogen bonds. researchgate.net Such structural information is foundational for understanding the material's properties and can be correlated with microscopy observations.
In a study of a copper(II) complex of the analogous pyridine-2,6-dicarboxylic acid, electron diffraction was used for the first time to analyze the crystal structure. nih.gov This technique is advantageous for measuring very small crystals, even down to the size of powders. The study also employed Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular interactions within the crystal lattice.
Scanning Electron Microscopy (SEM) and other microscopy techniques would be valuable for characterizing the crystal habit, size distribution, and surface morphology of this compound. For instance, in the synthesis of metal-organic frameworks (MOFs) using pyrazine dicarboxylic acids, SEM would be crucial for examining the morphology of the resulting crystals.
Scanning Electron Microscopy (SEM) for Nanostructure Characterization
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at the micro- and nanoscale. In the context of this compound research, SEM is instrumental in characterizing the crystal structure and surface features of its coordination polymers and metal-organic frameworks (MOFs).
Detailed research findings from the study of a cobalt(II) succinate coordination polymer appended with pyrazine reveal the influence of synthesis conditions on the resulting architecture. The use of different solvents (methanol versus a methanol/water mixture) led to the formation of distinct one-dimensional (1D) and three-dimensional (3D) structures, respectively. SEM analysis, in conjunction with other techniques like Field Emission Scanning Electron Microscopy (FESEM) and Transmission Electron Microscopy (TEM), was used to characterize the morphology of these coordination polymers.
Similarly, the synthesis of two-dimensional (2D) metal-organic frameworks from the reaction of cadmium and zinc nitrates with 2,2'-bipyridine-4,4'-dicarboxylic acid has been detailed. X-ray diffraction studies confirmed the formation of 2D interdigitated networks. While the primary characterization in this study was crystallographic, SEM is a typical and essential tool for visualizing the macroscopic morphology and crystal habits of such MOF structures, providing insights into their porosity and potential for applications like gas adsorption. The study of these related structures highlights the utility of SEM in understanding the morphology of materials derived from dicarboxylic acid ligands like this compound.
Solution-State Studies
The behavior of this compound in solution is critical for a wide range of applications, from coordination chemistry to potential roles in biological systems. Potentiometric and electrochemical studies are fundamental in characterizing its acid-base properties and redox behavior.
Potentiometric titration is a standard and highly precise method for determining the acid dissociation constants (pKa values) of a substance. ecetoc.org This technique involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the potential difference (pH). ecetoc.orgcreative-bioarray.com The pKa value is determined from the inflection point of the resulting titration curve. ecetoc.org
In a study focused on the acid-base equilibria of the mixed Cu(II) complexes with Pyrazine-2,3-dicarboxylic acid (an isomer of this compound) and various amino acids, potentiometric pH titrations were employed to establish the equilibria in solution. researchgate.net The study determined the pKa values corresponding to the acid-base equilibria of the ligands, which is fundamental to understanding the formation and stability of the resulting metal complexes. researchgate.net The general procedure for such a determination involves preparing a solution of the compound, making it acidic, and then titrating with a standardized base while recording the pH at regular intervals. dergipark.org.tr
The acid dissociation constants for Pyrazine-2,3-dicarboxylic acid in a 20% (v/v) ethanol-water mixture at 25 °C and an ionic strength of 0.10 mol/L (NaClO4) are presented below.
| Equilibrium Quotient | pKa Value |
| pKₐ₁ | 2.62 |
| pKₐ₂ | 4.40 |
| Data sourced from a study on Cu(II) complexes with Pyrazine-2,3-dicarboxylic acid. researchgate.net |
Electrochemical techniques, particularly cyclic voltammetry (CV), are vital for investigating the redox properties of molecules. CV involves scanning the potential of an electrode and measuring the resulting current, providing information about the reduction and oxidation processes of an electroactive species.
The electrochemical behavior of various pyrazine derivatives has been studied to understand the effect of substituents on their redox potentials. In a study on aromatic molecules with 1,4-diaza groups for potential use in flow batteries, the cyclic voltammetry of several substituted pyrazines was performed. The introduction of electron-withdrawing carboxylic acid groups was found to increase the redox potential. dtu.dk
The study examined pyrazine, pyrazine-2-carboxylic acid, and pyrazine-2,5-dicarboxylic acid, among others. The voltammograms were recorded in a 0.1 M KOH/0.9 M KCl solution. The results indicated that an increasing number of carboxyl groups on the pyrazine ring had a significant impact on the heterogeneous electron transfer kinetics. dtu.dk While specific data for this compound was not provided, the study offers valuable insights into the electrochemical behavior of closely related compounds.
The table below summarizes the peak potentials for the reduction and oxidation of pyrazine and its carboxylic acid derivatives from the aforementioned study.
| Compound | Epc (V) | Epa (V) | E½ (V) |
| Pyrazine | -1.13 | -1.04 | -1.09 |
| Pyrazine-2-carboxylic acid | -0.90 | -0.79 | -0.85 |
| Pyrazine-2,5-dicarboxylic acid | -0.71 | -0.56 | -0.64 |
| Cyclic voltammetry of 5 mM solutions in 0.1 M KOH/0.9 M KCl at a scan rate of 250 mV/s. researchgate.net |
Future Directions and Emerging Research Areas
Exploration of Novel Synthetic Routes and Sustainable Practices
The development of eco-friendly and efficient synthetic methods is a primary focus in modern chemistry. For Pyrazine-2,6-dicarboxylic Acid and its derivatives, future research is geared towards greener alternatives to traditional synthetic pathways, which often involve harsh conditions or multi-step processes.
Key areas of exploration include:
Microwave-Assisted Synthesis: This technique offers rapid heating, shorter reaction times, and often results in higher yields and cleaner products compared to conventional heating methods. acs.org
Mechanochemistry: The use of mechanical force to induce chemical reactions presents a solvent-free or low-solvent alternative, enhancing the sustainability of the synthesis. rsc.orghw.ac.uk
Catalytic Routes: Research into novel catalysts, including earth-abundant metals like manganese, is paving the way for more efficient and sustainable dehydrogenative coupling reactions to form the pyrazine (B50134) core. acs.org
Bio-based Feedstocks: Investigating the synthesis of pyrazine-containing monomers from underutilized nitrogen-rich biomass is an emerging area, aligning with the principles of a circular economy. acs.org
These sustainable practices aim to reduce energy consumption, minimize waste generation, and utilize renewable resources, making the production of this compound derivatives more environmentally benign. researchgate.net
Development of Advanced this compound Based Functional Materials
This compound is an excellent building block for creating sophisticated functional materials due to its rigid structure and ability to coordinate with metal ions.
Future developments are expected in the following areas:
Metal-Organic Frameworks (MOFs): As a linker, this compound can be used to construct MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis. cd-bioparticles.net
Coordination Polymers: The compound is used to create one-, two-, or three-dimensional coordination polymers with interesting magnetic, optical, or electronic properties. researchgate.netrsc.org The nature of the resulting structure often depends on the reaction conditions and the other molecular components present. rsc.org
Luminescent Materials: Europium(III) complexes incorporating derivatives of this acid have shown potential for applications in lighting and displays due to their strong luminescence and long lifetimes. rsc.org
Semiconducting Materials: Researchers are investigating transition metal complexes of pyrazine dicarboxylic acids for their potential as semiconductor materials. researchgate.net
The versatility of this compound as a ligand allows for the design of a wide array of materials with tunable properties for specific technological applications.
Deepening Understanding of Structure-Property Relationships
A fundamental understanding of how the molecular structure of this compound and its derivatives dictates their macroscopic properties is crucial for designing new materials and molecules with desired functions.
Future research will likely focus on:
Crystallographic Studies: Detailed analysis of crystal structures using X-ray diffraction provides insights into intermolecular interactions, such as hydrogen bonding, which govern the solid-state arrangement and properties of these compounds. researchgate.netnih.govresearchgate.net
Computational Modeling: Density Functional Theory (DFT) and other computational methods are increasingly used to predict molecular geometries, electronic structures, and spectroscopic properties, complementing experimental findings. mdpi.com
Spectroscopic Analysis: Techniques like NMR, FT-IR, and UV-Vis spectroscopy are essential for characterizing new derivatives and understanding how structural modifications influence their electronic and vibrational properties. rsc.org
By combining experimental data with computational modeling, researchers can establish clear structure-property relationships, enabling the rational design of new this compound-based compounds with enhanced performance for specific applications.
Expanding Biological and Biomedical Applications
The pyrazine ring is a key component in numerous biologically active compounds and approved drugs. researchgate.netnih.goveurekaselect.commdpi.com This has spurred interest in exploring the therapeutic potential of this compound and its derivatives.
Emerging areas of biomedical research include:
Antimicrobial Agents: Derivatives have been synthesized and tested for their activity against various bacteria and fungi. rjpbcs.comnih.govmdpi.com For instance, certain amides of substituted pyrazine-2-carboxylic acids have shown notable antimycobacterial activity. nih.gov
Anticancer Activity: The pyrazine scaffold is found in several anticancer agents. nih.gov Research is ongoing to develop new derivatives with improved efficacy and selectivity against cancer cell lines.
Enzyme Inhibition: The ability of dicarboxylic acids to chelate metal ions is being explored for the inhibition of metallo-β-lactamases, enzymes that confer antibiotic resistance to bacteria. nih.gov
Bioimaging: The luminescent properties of lanthanide complexes with pyrazine derivatives could be harnessed for applications in medical diagnostics and cellular imaging.
The structural versatility of this compound makes it an attractive scaffold for medicinal chemists to develop new therapeutic agents targeting a wide range of diseases.
| Derivative Class | Reported Biological Activity | Potential Application |
|---|---|---|
| Amides | Antimycobacterial, Antifungal nih.gov | Tuberculosis treatment, Antifungal therapies |
| Metal Complexes | Enzyme Inhibition (Metallo-β-lactamase) nih.gov | Combating antibiotic resistance |
| General Pyrazine Derivatives | Anticancer, Anti-inflammatory, Antioxidant researchgate.netnih.gov | Oncology, Inflammatory disorders |
Integration with Artificial Intelligence and Machine Learning in Chemical Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and design of new molecules and materials.
In the context of this compound, these technologies can be applied to:
Predictive Modeling: AI/ML algorithms can be trained on existing data to predict the properties of novel, unsynthesized derivatives, saving time and resources.
Generative Design: Machine learning models can generate new molecular structures based on desired properties, suggesting promising candidates for synthesis and testing.
Reaction Optimization: AI can be used to predict the optimal conditions for synthesizing this compound and its derivatives, improving yields and reducing waste.
Structure-Activity Relationship (SAR) Analysis: These tools can help identify the key structural features responsible for the biological activity of pyrazine derivatives, guiding the design of more potent drug candidates.
The integration of AI and ML into the research workflow will undoubtedly accelerate the pace of innovation in the field of pyrazine chemistry.
Interdisciplinary Research with Other Scientific Fields
The diverse properties of this compound and its derivatives make them relevant to a wide range of scientific disciplines. Fostering interdisciplinary collaborations is key to unlocking their full potential.
Future research will likely see increased collaboration between chemists and experts in:
Materials Science: For the development of novel MOFs, polymers, and composites with applications in electronics, energy, and environmental remediation. cd-bioparticles.net
Pharmacology and Medicine: To design and evaluate new drug candidates for treating infectious diseases, cancer, and other conditions. nih.gov
Nanotechnology: For the creation of nanoscale materials for targeted drug delivery, diagnostics, and catalysis.
Physics: To investigate the fundamental magnetic, optical, and electronic properties of coordination polymers and other advanced materials. researchgate.netrsc.org
Such collaborations will be essential for translating fundamental chemical knowledge into practical applications that address pressing societal challenges.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing coordination complexes using pyrazine-2,6-dicarboxylic acid (H₂pzdc)?
- Methodology :
- Hydrothermal synthesis : Combine H₂pzdc with metal salts (e.g., Mg(NO₃)₂·6H₂O) in aqueous/ethanol solutions. Stir and allow slow evaporation to form crystals (e.g., [Mg(H₂O)₆][pz-2,6-dc] as in ). Adjust pH with bases (e.g., NaOH) to deprotonate carboxylate groups .
- Proton transfer systems : Use H₂pzdc as a proton donor in ethanol with auxiliary ligands (e.g., pyridazine) to stabilize metal coordination geometries .
Q. How can the protonation state of this compound be determined in coordination compounds?
- Approach :
- X-ray crystallography : Directly identifies protonation sites. For example, in [Mg(H₂O)₆][pyH-2,6-dc]₂, the pyridine ring is protonated, while carboxylates are deprotonated .
- IR spectroscopy : Detect O–H stretching (2500–3500 cm⁻¹) for carboxylic acid groups and compare with deprotonated carboxylate asymmetric/symmetric vibrations (~1600 cm⁻¹ and ~1400 cm⁻¹) .
Q. What are common coordination modes of H₂pzdc in metal-organic frameworks (MOFs)?
- Observed modes :
- Bridging ligand : Connects metal centers via carboxylate groups (e.g., in uranyl complexes, H₂pzdc forms 1D chains through bis-chelating coordination) .
- Tridentate chelator : Binds metals via pyrazine N and two carboxylate O atoms, as seen in copper(II) complexes forming 3D networks .
Advanced Research Questions
Q. How can contradictions in structural data (e.g., protonation states) be resolved across studies?
- Case study : In some complexes, H₂pzdc exhibits deprotonated carboxylates and a protonated pyrazine ring (), while others show full deprotonation (e.g., uranyl frameworks in ).
- Resolution strategies :
- pH control : Adjust reaction conditions (e.g., using NH₄OH or NaOH) to manipulate protonation .
- Computational modeling : Density Functional Theory (DFT) can predict proton affinity under varying conditions .
- Comparative crystallography : Analyze bond lengths (e.g., C–O vs. C=O) across studies to identify trends .
Q. What experimental designs optimize H₂pzdc for luminescent lanthanide complexes?
- Key factors :
- Ligand triplet state energy : H₂pzdc derivatives must align with lanthanide ion excitation levels (e.g., Eu³+ or Tb³+). Use UV-Vis and fluorescence spectroscopy to assess energy transfer efficiency .
- Synergistic agents : Add surfactants (e.g., Triton X-100) to enhance solubility and reduce quenching in aqueous solutions .
Q. How does H₂pzdc influence the thermal stability of coordination polymers?
- Methodology :
- Thermogravimetric analysis (TGA) : Decomposition steps (e.g., ~260°C for [Mg(H₂O)₆][pz-2,6-dc]) correlate with ligand-metal bond strength .
- Structural rigidity : MOFs with extended H-bonding networks (e.g., via O–H⋯O interactions) exhibit higher thermal stability .
Q. What role does H₂pzdc play in environmental applications like heavy metal adsorption?
- Case study : Chitosan crosslinked with H₂pzdc adsorbs Cu(II) ions via carboxylate and pyrazine N donor sites. Optimize adsorption capacity by varying crosslinker ratios and pH (max adsorption at pH 5–6) .
- Analytical validation : Use ICP-MS or atomic absorption spectroscopy to quantify metal uptake. Langmuir isotherm models typically fit adsorption data .
Methodological Notes
- Contradiction management : Cross-reference crystallographic data (e.g., CCDC entries) and spectroscopic results to resolve discrepancies .
- Advanced synthesis : For uranyl complexes, hydrothermal conditions (120–180°C) and prolonged heating (24–72 hrs) are critical for crystallizing stable frameworks .
- Safety : Handle H₂pzdc with care; use PPE and fume hoods due to potential respiratory irritation (refer to SDS in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
